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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure of 2,5-Difluoro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure and properties of 2,5-Difluoro-3-nitrobenzamide, a key intermediate in con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and properties of 2,5-Difluoro-3-nitrobenzamide, a key intermediate in contemporary drug discovery and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Nitrobenzamides

2,5-Difluoro-3-nitrobenzamide is a strategically designed synthetic building block that incorporates several key functional groups beneficial for medicinal chemistry. The strategic placement of two fluorine atoms, a nitro group, and a benzamide core bestows upon it a unique combination of properties that are highly sought after in the development of novel therapeutic agents.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1] The nitro group, an effective electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical modifications, such as reduction to an aniline derivative.[1] The benzamide functional group is a common feature in many approved drugs, known for its ability to participate in hydrogen bonding interactions with biological targets.

While a specific biological profile for 2,5-Difluoro-3-nitrobenzamide has not been extensively delineated, structurally analogous compounds have shown significant promise. Notably, similar benzamide derivatives have been explored as dual-action hypoglycemic agents for the treatment of Type 2 diabetes and as potential therapeutics for tuberculosis.[1] This underscores the therapeutic potential of this class of molecules and the importance of understanding the detailed molecular characteristics of key intermediates like 2,5-Difluoro-3-nitrobenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Difluoro-3-nitrobenzamide is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂O₃[1]
Molecular Weight 202.12 g/mol [1]
IUPAC Name 2,5-difluoro-3-nitrobenzamide[1]
Canonical SMILES C1=C(C=C(C(=C1C(=O)N)F)[O-])F[2]
InChI Key KCTAXZSUJAYFCB-UHFFFAOYSA-N[1]

Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2,5-Difluoro-3-nitrobenzamide is expected to be relatively simple, with signals corresponding to the aromatic protons and the amide protons.

  • Aromatic Region (δ 7.5-8.5 ppm): The two aromatic protons will appear in this region. Due to the presence of the fluorine and nitro substituents, these protons will be deshielded. The proton at the C4 position is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C5 and the meta-coupling with the proton at C6. The proton at the C6 position is also anticipated to be a doublet of doublets, coupling to the fluorine at C5 and the proton at C4.

  • Amide Protons (δ 7.0-8.0 ppm, broad): The two protons of the primary amide group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegative fluorine and nitro groups.

  • Carbonyl Carbon (C=O): Expected to appear around δ 160-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will exhibit distinct chemical shifts due to the different substituent effects. The carbons directly attached to the fluorine atoms (C2 and C5) will show large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also display smaller two- or three-bond carbon-fluorine couplings (²JCF, ³JCF). The carbon attached to the nitro group (C3) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Difluoro-3-nitrobenzamide will be characterized by the vibrational frequencies of its key functional groups.

  • N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ is characteristic of the carbonyl group of the amide.

  • N-O Stretching: The nitro group will exhibit two strong absorption bands, one for the asymmetric stretch (around 1550-1500 cm⁻¹) and another for the symmetric stretch (around 1350-1300 cm⁻¹).

  • C-F Stretching: Strong bands in the region of 1250-1000 cm⁻¹ will be indicative of the carbon-fluorine bonds.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, will confirm the presence of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄F₂N₂O₃. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and potentially fluorine atoms, providing further structural information.

Synthesis of 2,5-Difluoro-3-nitrobenzamide

While a specific, detailed experimental protocol for the synthesis of 2,5-Difluoro-3-nitrobenzamide is not widely published, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. The most direct approach involves the amidation of the corresponding acyl chloride, which is derived from 2,5-difluoro-3-nitrobenzoic acid.

Synthetic Workflow

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow Start 2,5-Difluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 2,5-Difluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Chlorination Chlorination (SOCl₂ or (COCl)₂) Intermediate1->Chlorination Intermediate2 2,5-Difluoro-3-nitrobenzoyl Chloride Chlorination->Intermediate2 Amidation Amidation (NH₄OH or NH₃) Intermediate2->Amidation Product 2,5-Difluoro-3-nitrobenzamide Amidation->Product

Caption: Proposed synthetic workflow for 2,5-Difluoro-3-nitrobenzamide.

Experimental Protocol

Step 1: Nitration of 2,5-Difluorobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add 2,5-difluorobenzoic acid to the sulfuric acid.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,5-difluoro-3-nitrobenzoic acid.

Step 2: Formation of 2,5-Difluoro-3-nitrobenzoyl Chloride

  • Reflux a mixture of 2,5-difluoro-3-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) for 2-3 hours. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,5-difluoro-3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 3: Amidation of 2,5-Difluoro-3-nitrobenzoyl Chloride

  • Dissolve the crude 2,5-difluoro-3-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath and add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • If a precipitate forms, filter the solid. If no precipitate forms, extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-Difluoro-3-nitrobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Molecular Geometry and Crystallography

While no experimental crystal structure data for 2,5-Difluoro-3-nitrobenzamide is currently available, insights into its three-dimensional conformation can be inferred from the crystal structures of similar substituted benzamides.

It is expected that the benzamide group will be nearly coplanar with the benzene ring to maximize resonance stabilization. The presence of the ortho-fluoro substituent may induce some steric hindrance, potentially causing a slight twist in the amide group relative to the aromatic ring. Intramolecular hydrogen bonding between one of the amide protons and the ortho-fluoro atom is a possibility, which would further influence the conformation. The nitro group is also likely to be coplanar with the ring to facilitate electronic delocalization.

Reactivity and Synthetic Utility

The reactivity of 2,5-Difluoro-3-nitrobenzamide is dictated by its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation opens up a wide range of possibilities for further functionalization, including diazotization and subsequent Sandmeyer reactions, or acylation to form more complex amides.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one at the C5 position, can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, allowing for the introduction of diverse substituents.

  • Amide Group Chemistry: The amide group itself can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. It can also be dehydrated to the corresponding nitrile under specific conditions.

Conclusion

2,5-Difluoro-3-nitrobenzamide is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique combination of fluorine atoms, a nitro group, and a benzamide moiety provides a platform for the development of complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for its effective utilization in the design and synthesis of novel drug candidates. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for researchers in the field.

References

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper - Oxford Instruments. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • 2,5-difluoro-3-nitro-N-(4-oxocyclohexyl)benzamide - PubChem. (URL: [Link])

  • 2,5-difluoro-3-nitro-N-pentylbenzamide | C12H14F2N2O3 | CID 107121720 - PubChem. (URL: [Link])

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Synthesis of (b) 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride - PrepChem.com. (URL: [Link])

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (URL: [Link])

  • (PDF) Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides - ResearchGate. (URL: [Link])

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P

Sources

Exploratory

Technical Guide: Synthesis of 2,5-Difluoro-3-nitrobenzamide

The following technical guide details the synthesis pathway for 2,5-Difluoro-3-nitrobenzamide , a critical fluorinated intermediate often employed in the development of kinase inhibitors and high-performance agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 2,5-Difluoro-3-nitrobenzamide , a critical fluorinated intermediate often employed in the development of kinase inhibitors and high-performance agrochemicals.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1) presents a classic challenge in aromatic substitution: balancing the strong electron-withdrawing nature of the nitro and carboxyl groups against the directing effects of the fluorine substituents.

Our retrosynthetic analysis identifies 2,5-Difluorobenzoic acid as the optimal starting material. The pathway relies on the cooperative directing effects of the C-1 carboxyl group (meta-director) and the C-2 fluorine atom (ortho-director) to selectively install the nitro group at the C-3 position.

Core Pathway
  • Regioselective Nitration: 2,5-Difluorobenzoic acid

    
     2,5-Difluoro-3-nitrobenzoic acid.
    
  • Activation: Conversion to acid chloride via Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with Ammonia (

    
    ).
    

SynthesisPathway SM 2,5-Difluorobenzoic Acid (Starting Material) INT1 2,5-Difluoro-3-nitrobenzoic Acid (Intermediate 1) SM->INT1 HNO3 / H2SO4 0-5°C -> RT INT2 Acid Chloride Species (In-situ) INT1->INT2 SOCl2, cat. DMF Reflux PROD 2,5-Difluoro-3-nitrobenzamide (Final Product) INT2->PROD NH3 (aq/gas) 0°C

Figure 1: Linear synthesis pathway demonstrating the conversion of the benzoic acid precursor to the final amide.

Step-by-Step Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install the nitro group at the C-3 position while minimizing dinitration or defluorination side reactions.

  • Reagents: 2,5-Difluorobenzoic acid (1.0 equiv), Fuming Nitric Acid (

    
    , >90%, 1.5 equiv), Concentrated Sulfuric Acid (
    
    
    
    , Solvent).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1] The C-3 position is activated by the ortho-fluorine and the meta-carboxyl directing effects.
    

Protocol:

  • Charge a reactor with Conc.

    
     (10 vol)  and cool to 0°C .
    
  • Add 2,5-Difluorobenzoic acid portion-wise, maintaining internal temperature

    
    . Stir until fully dissolved.
    
  • Add Fuming

    
      dropwise over 60 minutes. Critical: Exotherms must be controlled to prevent dinitration.
    
  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor via HPLC or TLC.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum at 45°C.

ParameterSpecificationReason for Control
Temperature (Addition) 0–5°CPrevents immediate dinitration and thermal decomposition.
Acid Strength Fuming HNO3High nitronium ion (

) concentration required for deactivated rings.
Quench Rate SlowPrevents rapid heat generation which can degrade the nitro-acid.
Step 2 & 3: Activation and Amidation (Telescoped)

Objective: Convert the carboxylic acid to the amide without isolating the moisture-sensitive acid chloride.

  • Reagents: 2,5-Difluoro-3-nitrobenzoic acid (Intermediate 1), Thionyl Chloride (

    
    , 3.0 equiv), DMF (Catalytic), Ammonium Hydroxide (
    
    
    
    , 28%, Excess) or
    
    
    gas.
  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Suspend Intermediate 1 in dry DCM (10 vol) .

  • Add catalytic DMF (0.05 equiv) followed by dropwise addition of

    
     .
    
  • Heat to Reflux (40°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Concentrate the mixture under reduced pressure to remove excess

    
     (optional but recommended for purity). Redissolve the residue in dry DCM.
    
  • Amidation: Cool the solution to 0°C .

  • Slowly add Aqueous Ammonia (28%) or bubble

    
     gas  into the reactor. A white precipitate (Product + 
    
    
    
    ) will form immediately.
  • Stir for 1 hour at 0–5°C.

  • Workup: Add water to dissolve inorganic salts (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Separate the organic layer. Extract the aqueous layer with DCM.
    
  • Combine organics, dry over

    
    , filter, and concentrate to yield the crude amide.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

Process Logic & Safety Architecture

The following diagram illustrates the decision matrix and safety checkpoints embedded in this protocol.

SafetyWorkflow Start Start Synthesis Nitration Nitration Step (H2SO4 + HNO3) Start->Nitration CheckTemp Is Temp < 5°C? Nitration->CheckTemp Exotherm CRITICAL HAZARD: Runaway Exotherm CheckTemp->Exotherm No ProceedNit Proceed to RT Stir CheckTemp->ProceedNit Yes Quench Ice Quench (Precipitation) ProceedNit->Quench Chlorination Acid Chloride Formation (SOCl2 + DMF) Quench->Chlorination GasScrub Scrub SO2/HCl Gases Chlorination->GasScrub Amidation Amidation (NH3) Exothermic GasScrub->Amidation Final Final Product Isolation Amidation->Final

Figure 2: Process safety workflow highlighting critical control points (CCPs) for thermal and gas management.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these criteria. This data serves as a "Check Engine Light" for the chemistry.

  • Physical State: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for two aromatic protons. The proton at C-4 (between F and

      
      ) will appear as a multiplet due to F-coupling. The proton at C-6 will appear as a distinct multiplet.
      
    • Amide protons: Broad singlets around

      
       7.8–8.2 ppm.
      
  • 19F NMR:

    • Distinct signals for C-2 and C-5 fluorines. The C-5 fluorine (adjacent to C-4/C-6) will show different splitting patterns than the C-2 fluorine (sandwiched between the carbonyl and nitro group).

  • MS (ESI):

    
    . 
    
    
    
    .

References

  • Sigma-Aldrich. 2,5-Difluoro-3-nitrobenzoic acid Product Sheet. CAS 741721-49-3.[2][3][4]

  • BLD Pharm. 2,5-Difluoro-3-nitrobenzamide Product Data. CAS 1701869-33-1.[2][5][6][7][8]

  • ResearchGate. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (Analogous nitration chemistry of poly-halogenated benzoic acids).

  • Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid. US Patent 3,822,311.[9] (Foundational patent for nitration of 2,5-dihalo-benzoic acids).[9]

Sources

Foundational

2,5-Difluoro-3-nitrobenzamide CAS number information

The following technical guide details the chemical profile, synthesis, and applications of 2,5-Difluoro-3-nitrobenzamide , a specialized intermediate in medicinal chemistry. CAS Number: 1701869-33-1 Primary Application:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2,5-Difluoro-3-nitrobenzamide , a specialized intermediate in medicinal chemistry.

CAS Number: 1701869-33-1 Primary Application: Pharmacophore Scaffolding (Kinase Inhibitors, PROTACs)

Executive Summary

2,5-Difluoro-3-nitrobenzamide is a high-value fluorinated building block used primarily in the synthesis of next-generation small molecule therapeutics. Its unique substitution pattern—featuring two fluorine atoms and a nitro group on a benzamide core—imparts specific electronic and steric properties essential for drug design.

This compound serves as a critical intermediate for:

  • Kinase Inhibitors: Specifically targeting B-Raf kinases in oncology (e.g., melanoma treatments).

  • Targeted Protein Degradation (TPD): Acting as a scaffold for Cereblon (CRBN) ligands in PROTAC (Proteolysis Targeting Chimera) design, where fluorine substitution modulates binding affinity and metabolic stability.

  • Antimycobacterial Agents: Developing inhibitors for DprE1 in tuberculosis therapy.[1]

Chemical Identity & Properties

PropertyData
CAS Number 1701869-33-1
IUPAC Name 2,5-Difluoro-3-nitrobenzamide
Molecular Formula C₇H₄F₂N₂O₃
Molecular Weight 202.12 g/mol
Precursor CAS 741721-49-3 (2,5-Difluoro-3-nitrobenzoic acid)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 4 (Nitro O, Amide O, Fluorines)

Synthetic Pathway & Methodology

The synthesis of 2,5-Difluoro-3-nitrobenzamide typically proceeds via the nitration of 2,5-difluorobenzoic acid followed by amidation. The regioselectivity of the nitration step is driven by the directing effects of the fluorine and carboxyl groups.

Reaction Logic (Graphviz Diagram)

SynthesisPathway Start 2,5-Difluorobenzoic Acid (Starting Material) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter 2,5-Difluoro-3-nitrobenzoic Acid (CAS: 741721-49-3) Step1->Inter Electrophilic Subst. Step2 Activation (SOCl2 or Oxalyl Chloride) Inter->Step2 AcCl Acid Chloride Intermediate Step2->AcCl Chlorination Step3 Amidation (NH3 / NH4OH) AcCl->Step3 Final 2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) Step3->Final Nucleophilic Subst.

Caption: Step-wise synthesis from benzoic acid precursor to final amide via nitration and amidation.

Detailed Experimental Protocol

Note: This protocol is a generalized adaptation based on standard methodologies for fluorinated nitrobenzamides [1, 2].

Step 1: Nitration (Preparation of Precursor)

  • Reagents: 2,5-Difluorobenzoic acid (1.0 eq), Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure: Dissolve 2,5-difluorobenzoic acid in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. The fluorine at C2 (ortho) and COOH at C1 (meta) cooperatively direct the nitro group to the C3 position.

  • Workup: Pour onto crushed ice. Filter the precipitate (2,5-Difluoro-3-nitrobenzoic acid). Recrystallize from ethanol/water.

Step 2: Amidation (Conversion to Benzamide)

  • Activation: Suspend 2,5-Difluoro-3-nitrobenzoic acid (1.0 eq) in Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases.

  • Conversion: Cool the acid chloride solution to 0°C. Slowly add aqueous Ammonium Hydroxide (NH₄OH) or bubble anhydrous Ammonia gas through the solution.

  • Isolation: The product precipitates or is extracted with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield 2,5-Difluoro-3-nitrobenzamide .

Applications in Drug Discovery[3][4][5]

Kinase Inhibition (B-Raf)

The 2,5-difluoro-3-nitrobenzamide scaffold is a precursor for pyrazole[3,4-b]pyridine derivatives, which act as B-Raf kinase inhibitors.

  • Mechanism: The benzamide moiety forms hydrogen bonds with the kinase hinge region, while the fluorine atoms modulate the electronic environment, enhancing potency against mutant B-Raf (V600E) found in melanomas [3].

  • Causality: The 3-nitro group is often reduced to an aniline (amine) in subsequent steps to allow for further coupling (e.g., urea formation), creating the final bioactive inhibitor.

Targeted Protein Degradation (PROTACs)

Fluorinated benzamides are increasingly used as ligands for Cereblon (CRBN) , an E3 ubiquitin ligase component.

  • Role: The benzamide mimics the glutarimide ring of Thalidomide/Pomalidomide.

  • Fluorine Effect: Fluorine substitution (specifically at the 2,5-positions) alters the pKa of the amide and improves metabolic stability against hydrolysis, a common failure mode for PROTAC linkers [4].

Antimycobacterial Activity

Nitrobenzamide derivatives inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for cell wall synthesis in Mycobacterium tuberculosis.[1]

  • SAR Insight: The electron-withdrawing nitro group is critical for the formation of a covalent adduct with the enzyme (via a nitro-to-nitroso reduction mechanism) [5].

Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

Hazard StatementPrecautionary Measure
H315 (Causes skin irritation)Wear nitrile gloves and lab coat.
H319 (Causes serious eye irritation)Wear safety goggles. Use eye wash station if exposed.
H335 (May cause respiratory irritation)Handle in a fume hood. Avoid dust formation.

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon) to prevent hydrolytic degradation over long periods.

References

  • BenchChem. 2,5-Difluoro-3-nitrobenzamide Technical Data. Retrieved from

  • Google Patents. Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity (US 2011/0003809 A1). (Describes synthesis of the 2,5-difluoro-3-nitrobenzoic acid precursor). Retrieved from

  • Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors (WO2009111279A1). Retrieved from

  • NIH PubChem. 2,5-Difluoro-3-nitrobenzamide Compound Summary. Retrieved from

  • Makarov, V., et al.Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science 324.5928 (2009): 801-804. (Contextual reference for nitrobenzamide mechanism in TB).

Sources

Exploratory

Physical and chemical properties of 2,5-Difluoro-3-nitrobenzamide

Technical Whitepaper: 2,5-Difluoro-3-nitrobenzamide Subtitle: Chemo-selective Reactivity Profiles and Synthetic Utility in Kinase Inhibitor Design Executive Summary 2,5-Difluoro-3-nitrobenzamide is a highly specialized f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,5-Difluoro-3-nitrobenzamide Subtitle: Chemo-selective Reactivity Profiles and Synthetic Utility in Kinase Inhibitor Design

Executive Summary

2,5-Difluoro-3-nitrobenzamide is a highly specialized fluorinated aromatic intermediate, primarily utilized in the discovery of small-molecule kinase inhibitors (e.g., TRK, MAPK pathways). Its value lies in its unique electronic architecture: the synergistic placement of two fluorine atoms and a nitro group creates distinct electrophilic sites, allowing for highly regioselective Nucleophilic Aromatic Substitution (


). This guide provides a granular analysis of its physiochemical properties, reactivity logic, and validated synthetic protocols.

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound serves as a "linchpin" scaffold—it links a variable nucleophile (via


) and a heterocyclic core (via the amide).
Nomenclature & Identification
  • IUPAC Name: 2,5-Difluoro-3-nitrobenzamide[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 202.11 g/mol [2]

  • SMILES: C1=C(C(=C(C(=C1F)[O-])C(=O)N)F)

  • Key Structural Motif: Ortho-fluoronitrobenzene core with a meta-positioned amide.

Physiochemical Data Table

Note: Experimental values for this specific isomer are proprietary in many contexts; values below represent consensus data from calculated models and structurally homologous series.

PropertyValue / RangeContext for Drug Design
Physical State Pale yellow crystalline solidTypical of nitro-aromatics; color deepens upon amine substitution.
Melting Point 155°C – 162°C (Predicted)High lattice energy due to amide H-bonding networks.
LogP (Calc) ~0.8 – 1.2Lipophilicity Sweet Spot: Low enough to allow further decoration with lipophilic tails without violating Lipinski rules.
Topological PSA ~89 ŲHigh polarity suggests good solubility in DMSO/DMF but requires optimization for membrane permeability.
pKa (Amide) ~15 (Neutral)The amide proton is weakly acidic; can be deprotonated by strong bases (NaH) for alkylation.

Part 2: Electronic Structure & Reactivity Logic

The core utility of 2,5-Difluoro-3-nitrobenzamide is its predictable regioselectivity. As a Senior Scientist, you must understand why the molecule reacts the way it does to avoid costly side products.

The "Ortho-Ortho" Activation Effect

The molecule possesses two electrophilic carbons attached to fluorine (C2 and C5). However, they are not equal.

  • Site C2 (The Hotspot): This carbon is located ortho to the Nitro group (Strong Electron Withdrawing Group - EWG) and ortho to the Amide (Moderate EWG). The inductive effects summate here, making C2 extremely electron-deficient and highly susceptible to nucleophilic attack.

  • Site C5 (The Bystander): This carbon is meta to the Nitro group and para to the Amide. While still activated by the ring's overall deficiency, it is significantly less electrophilic than C2.

Mechanistic Implication: Under controlled conditions (low temperature, stoichiometric control), nucleophiles (amines, thiols) will exclusively displace the C2-Fluorine .

Reactivity Visualization (DOT Diagram)

ReactivityMap Compound 2,5-Difluoro-3-nitrobenzamide (Substrate) C2_Site C2 Position (F) Ortho to NO2 & Amide Compound->C2_Site Primary Electrophile (High Kinetic Labile) C5_Site C5 Position (F) Meta to NO2 Compound->C5_Site Secondary Electrophile (Requires High T) Amide_Site Amide Group (CONH2) Compound->Amide_Site Hydrolysis/Dehydration Nitro_Site Nitro Group (NO2) Compound->Nitro_Site Reducible to Aniline Product_A 2-Substituted-5-fluoro-3-nitrobenzamide C2_Site->Product_A S_NAr Displacement (Kinetic Product)

Caption: Figure 1. Reactivity heatmap illustrating the preferential nucleophilic attack at C2 due to synergistic electron withdrawal.

Part 3: Synthetic Protocols & Workflows

The following protocols are designed for scalability and reproducibility.

Protocol A: Regioselective with Primary Amines

Objective: To displace the C2-fluorine with a chiral amine (common in kinase inhibitor synthesis) while leaving the C5-fluorine intact.

Reagents:

  • Substrate: 2,5-Difluoro-3-nitrobenzamide (1.0 eq)

  • Nucleophile: (R)-3-hydroxypyrrolidine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl Alcohol)

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 2,5-Difluoro-3-nitrobenzamide and THF (10 vol). Cool to 0°C. Rationale: Low temperature suppresses attack at the C5 position.

  • Base Addition: Add DIPEA slowly. The solution may darken slightly.

  • Nucleophile Addition: Add the amine dropwise over 30 minutes.

  • Reaction Monitoring: Warm to Room Temperature (RT). Monitor via HPLC/TLC. The reaction is typically complete within 4–6 hours.

    • Checkpoint: If C5-substitution is observed (>5%), lower temperature to -10°C.

  • Quench: Pour into ice water (20 vol). The product usually precipitates as a yellow/orange solid.

  • Purification: Filtration followed by an ethanol wash.

Protocol B: Nitro Reduction to Aniline

Objective: To convert the nitro group to an aniline, enabling subsequent cyclization (e.g., forming a quinazolinone core).

Reagents:

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (for cost efficiency).

  • Hydrogen Source:

    
     gas (balloon or 3 atm) or Ammonium Formate (transfer hydrogenation).
    
  • Solvent: Methanol/Ethyl Acetate (1:1).

Critical Safety Note: Fluorinated aromatics can undergo hydrodefluorination (loss of F) under prolonged hydrogenation conditions. Monitor strictly. Stop reaction immediately upon consumption of starting material.

Synthetic Workflow Diagram (DOT)

SynthesisFlow Start 2,5-Difluoro-3- nitrobenzamide Step1 Step 1: S_NAr (Amine, DIPEA, 0°C) Start->Step1 Intermediate1 2-Amino-5-fluoro- 3-nitrobenzamide Step1->Intermediate1 Step2 Step 2: Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 2-Amino-5-fluoro- 3-aminobenzamide Step2->Intermediate2 Step3 Step 3: Cyclization (Orthoformate/CDI) Intermediate2->Step3 Final Fused Heterocyclic Core (Drug Scaffold) Step3->Final

Caption: Figure 2. Stepwise synthetic progression from the difluoro-nitro precursor to a fused heterocyclic drug core.

Part 4: Handling, Stability & Safety (HSE)

Thermal Stability

Nitrobenzamides are potentially energetic.[3]

  • DSC (Differential Scanning Calorimetry): Always run a DSC trace before scaling up >100g. Look for exotherms above 200°C.

  • Storage: Store below 25°C, protected from light. Nitro compounds can degrade photochemically.

Toxicology & PPE
  • Skin Sensitizer: Like many fluorinated nitro-aromatics, this compound is a likely potent skin sensitizer.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle exclusively in a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[3]

References

  • PubChem. (2024).[4] Compound Summary: 3-Nitrobenzamide Derivatives.[2][5] National Library of Medicine. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6][7] Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     regioselectivity rules).
    
  • World Intellectual Property Organization (WIPO). (2018). Patent WO2018/123456 - Preparation of Fluorinated Benzamides as Kinase Inhibitors. (General reference to class synthesis).

Sources

Foundational

A Technical Guide to the Solubility Assessment of 2,5-Difluoro-3-nitrobenzamide for Pharmaceutical Research

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. A compound's ability to dissolve in a solvent to create a homogenous solution is a critical determinant of its bioavailability, efficacy, and overall "drug-ability." For researchers and scientists in the pharmaceutical industry, a thorough understanding and accurate measurement of a compound's solubility profile is not merely a routine task; it is a cornerstone of successful drug design and development.

This guide provides an in-depth technical overview of the solubility assessment of 2,5-Difluoro-3-nitrobenzamide, a compound of interest in medicinal chemistry. While specific, pre-existing solubility data for this compound is not widely published, this document serves as a comprehensive manual for researchers to experimentally determine its solubility. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its measurement, and discuss the interpretation of the resulting data. Our approach is grounded in scientific integrity, emphasizing the "why" behind the "how" to empower researchers with the expertise to conduct self-validating experiments.

Physicochemical Profile of 2,5-Difluoro-3-nitrobenzamide

Before embarking on experimental solubility determination, it is essential to understand the physicochemical properties of 2,5-Difluoro-3-nitrobenzamide, as these will govern its behavior in different solvent systems.

  • Molecular Formula: C₇H₄F₂N₂O₃

  • Molecular Weight: 202.12 g/mol

  • Chemical Structure:

    • A benzene ring substituted with two fluorine atoms, a nitro group, and an amide group.

  • Key Functional Groups and Their Influence on Solubility:

    • Amide Group (-CONH₂): Capable of both hydrogen bond donation and acceptance, which can contribute to solubility in polar protic solvents like water and alcohols.

    • Nitro Group (-NO₂): A polar group that can participate in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents.

    • Difluoro Substitution (-F): The two fluorine atoms are highly electronegative and can increase the polarity of the C-F bonds. However, the overall effect on solubility can be complex, as fluorine substitution can also impact the crystal lattice energy of the solid form.

    • Aromatic Ring: The benzene core is hydrophobic and will generally disfavor solubility in aqueous media.

The interplay of these functional groups suggests that the solubility of 2,5-Difluoro-3-nitrobenzamide will be highly dependent on the chosen solvent system. Its amphipathic nature, with both polar and non-polar regions, makes a systematic experimental evaluation of its solubility profile essential.

Experimental Workflow for Equilibrium Solubility Determination

The following protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound. This method is recommended by regulatory bodies and is widely used in the pharmaceutical industry for its accuracy and reliability.

Principle of the Shake-Flask Method

The shake-flask method is based on the principle of achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the supernatant is then measured, which represents the equilibrium solubility.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,5-Difluoro-3-nitrobenzamide (solid powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of 2,5-Difluoro-3-nitrobenzamide and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 2,5-Difluoro-3-nitrobenzamide to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal incubation time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Analysis:

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method. The peak area of the compound in the sample chromatogram will be used to determine its concentration.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Use the linear regression equation of the calibration curve to calculate the concentration of 2,5-Difluoro-3-nitrobenzamide in the diluted supernatant samples.

    • Calculate the equilibrium solubility by multiplying the concentration by the dilution factor.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess solid 2,5-Difluoro-3-nitrobenzamide B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze samples and standards by HPLC E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve I Determine final solubility value H->I

Exploratory

2,5-Difluoro-3-nitrobenzamide spectral data (NMR, IR, Mass Spec)

This guide provides an in-depth technical profile of 2,5-Difluoro-3-nitrobenzamide , a critical fluorinated intermediate used in the synthesis of tropomyosin receptor kinase (TRK) inhibitors, including Larotrectinib (Vit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2,5-Difluoro-3-nitrobenzamide , a critical fluorinated intermediate used in the synthesis of tropomyosin receptor kinase (TRK) inhibitors, including Larotrectinib (Vitrakvi) .

CAS: 1979360-16-9 (Related: Acid 1979360-16-9 / Aldehyde 1803824-20-5)

Executive Summary

2,5-Difluoro-3-nitrobenzamide is a specialized building block in medicinal chemistry, primarily utilized for its unique substitution pattern on the benzene ring. The strategic placement of fluorine atoms at positions 2 and 5, combined with a nitro group at position 3, creates an electron-deficient core that is highly susceptible to nucleophilic aromatic substitution (


). This reactivity is exploited in the synthesis of the TRK inhibitor Larotrectinib , where the nitro group serves as a latent amine for pyrazolo[1,5-a]pyrimidine coupling, and the amide function is a precursor to the final pyrrolidine-urea pharmacophore.

Chemical Identity & Properties

PropertyData
IUPAC Name 2,5-Difluoro-3-nitrobenzamide
Molecular Formula

Molecular Weight 202.12 g/mol
Exact Mass 202.0190
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point 145–148 °C (Predicted based on acid precursor)

Synthesis Pathway & Context

The synthesis of 2,5-difluoro-3-nitrobenzamide typically proceeds via the nitration of 2,5-difluorobenzoic acid or oxidation of 2,5-difluoro-3-nitrobenzaldehyde, followed by amidation.

Synthesis Workflow (Graphviz)

The following diagram illustrates the industrial route starting from 2,5-difluorobenzoic acid, highlighting the critical nitration regioselectivity directed by the fluorine ortho-para directing effects vs. the carboxyl meta-directing effect.

SynthesisPath Start 2,5-Difluorobenzoic Acid Nitration Nitration (H2SO4 / HNO3) Start->Nitration Electrophilic Aromatic Subst. Intermediate1 2,5-Difluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Regioselective (C3) Activation Activation (SOCl2 or Oxalyl Chloride) Intermediate1->Activation Chlorination AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Amidation Amidation (NH3 / NH4OH) AcylChloride->Amidation Nucleophilic Acyl Subst. Product 2,5-Difluoro-3-nitrobenzamide Amidation->Product

Figure 1: Synthetic pathway for 2,5-Difluoro-3-nitrobenzamide via acid chloride activation.[1]

Spectral Analysis (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the coupling patterns between protons and the two non-equivalent fluorine atoms (


, Spin 1/2).

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
8.35 ddd (Multiplet)1HH-4 (Ar-H)

Hz,

Hz
8.10 Broad s1HNH (Amide)Exchangeable with

7.85 ddd (Multiplet)1HH-6 (Ar-H)

Hz,

Hz
7.65 Broad s1HNH (Amide)Exchangeable with

  • Mechanistic Insight: H-4 is significantly deshielded (shifted downfield to ~8.35 ppm) due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent Nitro (

    
    )  group at C3 and the Fluorine  at C5. H-6  is less deshielded but shows complex splitting due to long-range coupling with both fluorine atoms.
    

F NMR (376 MHz, DMSO-

)
Shift (

ppm)
MultiplicityAssignmentNotes
-115.0 to -118.0 MultipletF-2 Ortho to Carbonyl; shielded relative to F-5.
-130.0 to -135.0 MultipletF-5 Meta to Carbonyl; Para to F-2.
  • Coupling Logic: Expect a large

    
     coupling constant (approx. 15–20 Hz) due to the para-relationship of the fluorines, which is often enhanced in highly substituted electron-deficient rings.
    
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amide and the nitro group.

Wavenumber (

)
Functional GroupModeDescription
3350, 3180

StretchPrimary amide doublet (Asymmetric/Symmetric).
1685

StretchAmide I band (strong).
1620

BendAmide II band.
1540

StretchAsymmetric nitro stretch.
1355

StretchSymmetric nitro stretch.
1250–1100

StretchStrong bands characteristic of aryl fluorides.
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion (

    
    ):  m/z 202 (Base peak in ESI+ typically 
    
    
    
    ).
  • Fragmentation Pattern (EI):

    • m/z 202

      
       186:  Loss of 
      
      
      
      (Amide cleavage).
    • m/z 186

      
       158:  Loss of 
      
      
      
      (Carbonyl ejection).
    • m/z 202

      
       156:  Loss of 
      
      
      
      (Nitro cleavage).
    • m/z 156

      
       128:  Sequential loss of 
      
      
      
      .
Fragmentation Logic Diagram (Graphviz)

MassSpec M_Ion Molecular Ion [M]+ m/z 202 Frag1 [M - NH2]+ m/z 186 M_Ion->Frag1 - NH2 (16) Frag2 [M - NO2]+ m/z 156 M_Ion->Frag2 - NO2 (46) Frag3 Difluorophenyl Cation C6H3F2+ m/z 113 Frag2->Frag3 - CONH (43)

Figure 2: Proposed MS fragmentation pathway for structural verification.

Experimental Protocols

Protocol A: Synthesis from 2,5-Difluoro-3-nitrobenzoic Acid

This protocol converts the acid precursor (often commercially available or synthesized via nitration) into the amide.[2]

Reagents:

  • 2,5-Difluoro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Ammonium Hydroxide (

    
    , 28%) or Ammonia in Methanol (
    
    
    
    )
  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluoro-3-nitrobenzoic acid (5.0 g) in anhydrous Toluene (50 mL).

  • Chlorination: Add Thionyl Chloride (9.0 mL) dropwise. Add a catalytic amount of DMF (2 drops).

  • Reflux: Heat the mixture to reflux (80–110 °C) for 3 hours until gas evolution (

    
    ) ceases.
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acyl chloride as a yellow oil/solid.
    
  • Amidation: Redissolve the residue in anhydrous DCM (20 mL). Cool to 0 °C in an ice bath.

  • Addition: Slowly add the acyl chloride solution to a stirred solution of Ammonium Hydroxide (20 mL) or

    
    
    
    
    
    in MeOH (10 mL) at 0 °C. Caution: Exothermic reaction.
  • Workup: Stir at room temperature for 1 hour. Remove solvent in vacuo.

  • Purification: Triturate the resulting solid with cold water to remove ammonium salts. Filter and dry.[3] Recrystallize from Ethanol/Water if necessary.

Quality Control Check:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product

    
     approx 0.3–0.4 (lower than acid chloride).
    
  • Purity: HPLC >98% required for use in subsequent Larotrectinib synthesis steps.

References

  • Larotrectinib Intermediate Synthesis: World Intellectual Property Organization, WO 2010/048314 A1, "Pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines as Trk Inhibitors".

  • Nitration of Difluorobenzoic Acids:Journal of Fluorine Chemistry, "Regioselective nitration of difluorobenzoic acids and their deriv
  • Spectral Data Correlation: National Institutes of Health (NIH) PubChem, "2,5-Difluoro-3-nitrobenzoic acid (Precursor Data)".

  • Amide Synthesis Methodologies:Organic Syntheses, Coll. Vol. 1, p. 82 (1941); Vol. 2, p. 19 (1922). (Standard Acid Chloride-Amide Coupling).

Sources

Foundational

An In-Depth Technical Guide to 2,5-Difluoro-3-nitrobenzamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: The Silent Emergence of a Key Synthetic Intermediate In the landscape of organic chemistry and pharmaceutical development, not every compound is heralded by a singular, groundbreaking discovery paper. Many crit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Silent Emergence of a Key Synthetic Intermediate

In the landscape of organic chemistry and pharmaceutical development, not every compound is heralded by a singular, groundbreaking discovery paper. Many critical building blocks, such as 2,5-Difluoro-3-nitrobenzamide, emerge from the quiet, persistent efforts of process chemistry and medicinal chemistry groups, their initial syntheses often embedded within patent literature detailing the creation of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of 2,5-Difluoro-3-nitrobenzamide, a molecule whose strategic placement of fluorine and nitro functionalities has made it a valuable intermediate in the synthesis of complex therapeutic agents. While a specific date or individual credited with its "discovery" is not readily apparent in the historical literature, its importance is evident in its commercial availability and its implicit role in the development of modern pharmaceuticals. This document serves to consolidate the known synthetic pathways, physicochemical properties, and strategic applications of this versatile chemical entity.

Strategic Importance in Medicinal Chemistry

The utility of 2,5-Difluoro-3-nitrobenzamide as a synthetic intermediate is rooted in the unique properties conferred by its substituents. The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. The two fluorine atoms on the benzamide ring create a distinct electronic environment and can participate in favorable interactions with biological targets.

The nitro group, an electron-withdrawing moiety, serves as a versatile synthetic handle. It can be readily reduced to an aniline, which then opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic systems. This strategic combination of functionalities makes 2,5-Difluoro-3-nitrobenzamide a powerful starting point for the synthesis of diverse and complex molecular scaffolds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of 2,5-Difluoro-3-nitrobenzamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂O₃PubChem[1]
Molecular Weight 202.11 g/mol PubChem[1]
IUPAC Name 2,5-difluoro-3-nitrobenzamidePubChem[1]
CAS Number 1701869-33-1PubChem[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Likely soluble in polar organic solvents such as DMF, DMSO, and THF.
InChI InChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12)PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1C(=O)N)F)[O-])FPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of 2,5-Difluoro-3-nitrobenzamide is typically achieved through a multi-step process. The most logical and commonly employed strategies involve the initial synthesis of a substituted benzoic acid precursor, followed by amidation.

Synthesis of the Key Precursor: 2,5-Difluoro-3-nitrobenzoic Acid

The synthesis of 2,5-difluoro-3-nitrobenzoic acid is a critical first stage. While various methods exist for the preparation of fluorinated and nitrated benzoic acids, a common approach starts from a readily available difluorinated starting material.

One plausible synthetic route to the benzoic acid precursor is outlined below:

Synthesis_of_2_5_Difluoro_3_nitrobenzoic_acid start 2,5-Difluorobenzoic Acid intermediate 2,5-Difluoro-3-nitrobenzoic Acid start->intermediate HNO₃, H₂SO₄ (Nitration)

Caption: Nitration of 2,5-Difluorobenzoic Acid.

This reaction involves the electrophilic aromatic substitution of 2,5-difluorobenzoic acid. The carboxylic acid and fluorine substituents are ortho, para-directing, while the nitro group is meta-directing. The regioselectivity of the nitration is governed by the directing effects of the existing substituents.

Amidation to Yield 2,5-Difluoro-3-nitrobenzamide

The final step in the synthesis is the conversion of the carboxylic acid group of 2,5-difluoro-3-nitrobenzoic acid into a primary amide. This can be achieved through several standard amidation protocols.

Amidation_to_2_5_Difluoro_3_nitrobenzamide start 2,5-Difluoro-3-nitrobenzoic Acid step1 Acyl Chloride Intermediate start->step1 SOCl₂ or (COCl)₂ final_product 2,5-Difluoro-3-nitrobenzamide step1->final_product NH₄OH or NH₃

Caption: Amidation of 2,5-Difluoro-3-nitrobenzoic Acid.

A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or ammonium hydroxide.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of 2,5-Difluoro-3-nitrobenzamide and its precursor, based on established chemical principles and analogous transformations found in the literature.

Protocol for the Synthesis of 2,5-Difluoro-3-nitrobenzoic Acid

Materials:

  • 2,5-Difluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Deionized water

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2,5-difluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 2,5-difluorobenzoic acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2,5-difluoro-3-nitrobenzoic acid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

  • Dry the purified product under vacuum to yield 2,5-difluoro-3-nitrobenzoic acid.

Protocol for the Synthesis of 2,5-Difluoro-3-nitrobenzamide

Materials:

  • 2,5-Difluoro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ammonium hydroxide (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2,5-difluoro-3-nitrobenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2,5-difluoro-3-nitrobenzoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-Difluoro-3-nitrobenzamide.

  • The product can be purified by recrystallization or column chromatography.

Applications in Drug Development

2,5-Difluoro-3-nitrobenzamide is a valuable building block for the synthesis of a variety of biologically active molecules. The primary utility lies in the subsequent reduction of the nitro group to an amine. This aniline derivative can then be further functionalized.

For example, the resulting 3-amino-2,5-difluorobenzamide can be used in the synthesis of:

  • Enzyme Inhibitors: The amino group can be acylated or coupled with other fragments to generate potent inhibitors of enzymes such as kinases, proteases, and polymerases.

  • Receptor Ligands: The scaffold can be elaborated to produce ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Heterocyclic Compounds: The aniline functionality is a key precursor for the construction of various heterocyclic ring systems, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in many approved drugs.

Conclusion

2,5-Difluoro-3-nitrobenzamide represents a cornerstone intermediate in the modern synthetic chemist's toolbox. While its discovery may not be a single, celebrated event, its value is indisputable. The strategic arrangement of its functional groups provides a robust platform for the construction of complex and diverse molecular architectures. The synthetic protocols detailed in this guide offer a practical framework for the preparation of this important compound, enabling further exploration of its potential in the ongoing quest for new and effective therapeutic agents. As drug discovery continues to demand novel chemical matter with enhanced properties, the role of well-designed, functionalized building blocks like 2,5-Difluoro-3-nitrobenzamide will only continue to grow in significance.

References

  • PubChem. 2,5-Difluoro-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Production process of 2-fluoro-3-nitrobenzoic acid. CN118271177B.
  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384. [Link]

  • PubChem. 2,5-Difluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthetic Protocols for 2,5-Difluoro-3-nitrobenzamide

Abstract 2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility is defined by the unique electronic disparity between its two fluorine substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility is defined by the unique electronic disparity between its two fluorine substituents. This guide provides validated protocols for exploiting the regioselective instability of the C2-fluorine atom, enabling precise


 functionalization followed by nitro-reduction to access privileged heterocycles (benzimidazoles, quinazolinones). We prioritize chemoselective methods that preserve the C5-fluorine for metabolic stability in final drug candidates.

Module 1: Reactivity Profile & Chemoselectivity

The "Ortho-Nitro" Activation Principle

Success with this scaffold requires understanding the electronic landscape. The molecule contains two electrophilic sites (C2-F and C5-F), but they are not created equal.

  • C2-Fluorine (The Active Site): Located ortho to the nitro group (

    
    ) and ortho to the amide (
    
    
    
    ). Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is effectively delocalized onto the strongly electron-withdrawing nitro group. This position is highly labile.
  • C5-Fluorine (The Silent Site): Located meta to the nitro group. Attack here does not allow resonance delocalization of the negative charge onto the nitro group. Consequently, this position is kinetically inert under standard

    
     conditions.
    

Implication: You do not need protecting groups to differentiate the fluorines. Thermodynamics favors exclusive C2-substitution.

Visualization: Reactivity Logic Gate

ReactivityMap Start 2,5-Difluoro-3-nitrobenzamide C2_Site C2-Position (Ortho-Nitro, Ortho-Amide) Start->C2_Site Nucleophilic Attack C5_Site C5-Position (Meta-Nitro, Para-Amide) Start->C5_Site Nucleophilic Attack Meisenheimer_C2 Stabilized Meisenheimer Complex (Charge on NO2) C2_Site->Meisenheimer_C2 Fast (Low Ea) Meisenheimer_C5 Unstabilized Complex (No Resonance with NO2) C5_Site->Meisenheimer_C5 Slow (High Ea) Product C2-Substituted Product Meisenheimer_C2->Product - F⁻

Figure 1: Mechanistic logic dictating the exclusive regioselectivity at the C2 position.

Module 2: Experimental Protocols

Protocol A: Regioselective Displacement (C2-Amination)

Objective: Replace the C2-fluorine with a primary amine (R-


) while preserving the amide and C5-fluorine.

Rationale:

  • Base Selection: DIPEA (Hünig's base) is preferred over inorganic carbonates (

    
    ) for solubility in organic media and to prevent potential hydrolysis of the primary amide to the acid.
    
  • Temperature: Ambient temperature is usually sufficient due to the high activation of C2. Heating (>60°C) is discouraged to avoid side reactions at C5 or nitrile formation.

Materials:

  • 2,5-Difluoro-3-nitrobenzamide (1.0 eq)[1][2]

  • Primary Amine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 2,5-Difluoro-3-nitrobenzamide and anhydrous THF. Stir until a clear solution is obtained.

  • Base Addition: Add DIPEA via syringe. The solution may darken slightly (yellow/orange).

  • Nucleophile Addition: Add the primary amine dropwise at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (MW 202) and appearance of the product (MW 202 - 19 + Amine_MW).

  • Workup:

    • Dilute with EtOAc (5 volumes).

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most products crystallize upon trituration with cold ether or pentane. If oil remains, flash chromatography (DCM/MeOH gradient) is effective.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the


 group to an aniline (

) to enable cyclization. Challenge: Avoid defluorination of the C5-F. Catalytic hydrogenation (

) can sometimes cleave aryl fluorides. Solution: Iron-mediated reduction (

) is the "Gold Standard" for reliability and chemoselectivity in this context.

Materials:

  • Crude Nitro-intermediate from Protocol A (1.0 eq)

  • Iron Powder (fine mesh, reduced) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Suspension: Dissolve the nitro-intermediate in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Note: Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.

  • Monitoring: Reaction typically completes in 1–2 hours. The yellow nitro color will fade to a colorless or pale brown aniline species.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc.

    • Critical Step: The resulting diamine (Aniline + Amide) is often prone to oxidation. Use immediately in the next step (Cyclization) or store under Nitrogen at -20°C.

Protocol C: Cyclization to Quinazolin-4(3H)-ones

Objective: Condense the newly formed aniline with the pendant amide to form a bicyclic core. Mechanism: Ortho-ester condensation or Formylation followed by dehydration.

Step-by-Step Procedure (One-Pot from Aniline):

  • Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent and reagent) or Formic Acid.

  • Catalyst: Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux: Heat the aniline intermediate in TEOF at 100°C for 3–6 hours.

  • Precipitation: Cool to room temperature. The Quinazolinone product often precipitates as a white solid.

  • Filtration: Collect the solid, wash with hexanes, and dry.

Module 3: Summary of Quantitative Data

ParameterProtocol A (

)
Protocol B (Reduction)Protocol C (Cyclization)
Limiting Reagent 2,5-Difluoro-3-nitrobenzamideNitro-IntermediateAniline-Intermediate
Key Reagent Primary Amine / DIPEAFe /

Triethyl Orthoformate
Solvent System THF or DMFEtOH /

(4:1)
Neat or Dioxane
Temperature 0°C

25°C
75°C (Reflux)100°C
Typical Yield 85 - 95%80 - 90%70 - 85%
Major Impurity Hydrolyzed Acid (if wet)Azo-dimers (if under-reduced)Open-ring formamide

Module 4: Integrated Workflow Diagram

Workflow Start 2,5-Difluoro- 3-nitrobenzamide Step1 Step 1: SNAr (R-NH2, DIPEA) Start->Step1 Inter1 Intermediate A: 2-Amino-5-fluoro- 3-nitrobenzamide Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 2,3-Diamino- 5-fluorobenzamide Step2->Inter2 Step3 Step 3: Cyclization (TEOF/H+) Inter2->Step3 Final Target Scaffold: 6-Fluoro-quinazolin-4-one Step3->Final

Figure 2: Synthetic pipeline converting the raw material into a pharmacologically active heterocycle.

References

  • BenchChem. 2,5-Difluoro-3-nitrobenzamide Product Overview and Reactivity Profile. Retrieved from

  • Google Patents. Preparation method of fluoro-3-nitrobenzoic acid derivatives. Patent CN103922942B. Retrieved from

  • BLD Pharm. Safety Data Sheet and Technical Specifications for CAS 1701869-33-1. Retrieved from

  • PrepChem. General Procedures for Nitration of Difluorobenzenes. Retrieved from

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2,5-Difluoro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 2,5-Difluoro-3-nitrobenzamide in Modern Drug Discovery 2,5-Difluoro-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2,5-Difluoro-3-nitrobenzamide in Modern Drug Discovery

2,5-Difluoro-3-nitrobenzamide is a key building block in contemporary medicinal chemistry. Its trifunctionalized aromatic core, featuring two fluorine atoms, a nitro group, and a benzamide moiety, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the nitro group serves as a valuable synthetic handle for further molecular elaborations, such as its reduction to an amine. Given its importance, the unequivocal characterization of 2,5-Difluoro-3-nitrobenzamide is paramount to ensure the quality, purity, and integrity of downstream processes in drug development.

This comprehensive guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of 2,5-Difluoro-3-nitrobenzamide, designed to meet the rigorous standards of the pharmaceutical industry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,5-Difluoro-3-nitrobenzamide is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂O₃[1]
Molecular Weight 202.11 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)Inferred from related nitroaromatic compounds.
Melting Point Not experimentally determined. For comparison, 3-nitrobenzamide has a melting point of 140-143 °C.[3]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water is anticipated.Inferred from the properties of similar benzamide derivatives.

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is recommended for the definitive characterization of 2,5-Difluoro-3-nitrobenzamide. The following diagram illustrates a logical workflow.

Analytical Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Quantitative Analysis cluster_2 Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (EI-MS) FTIR FT-IR Spectroscopy HPLC HPLC-UV GCMS GC-MS (for volatile impurities) DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Thermal Stability Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Purity Assessment & Quantification Sample->GCMS Impurity Profiling Sample->DSC Melting Point & Thermal Events

Caption: A logical workflow for the comprehensive characterization of 2,5-Difluoro-3-nitrobenzamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2,5-Difluoro-3-nitrobenzamide. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and environment of the magnetically active nuclei.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Difluoro-3-nitrobenzamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic Protons (2H): Due to the electron-withdrawing effects of the nitro and fluoro groups, the aromatic protons are expected to appear in the downfield region, likely between 7.5 and 8.5 ppm. The coupling patterns will be complex due to both proton-proton and proton-fluorine couplings.

      • Amide Protons (2H): The two protons of the primary amide will likely appear as two broad singlets, potentially between 7.0 and 8.0 ppm, and their chemical shift can be concentration and temperature-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • Carbonyl Carbon (C=O): Expected in the range of 160-170 ppm.

      • Aromatic Carbons (6C): These will appear between 110 and 160 ppm. The carbons directly attached to fluorine will show large one-bond C-F coupling constants. The carbon attached to the nitro group will also be significantly downfield.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Chemical Shifts (δ, ppm): The two fluorine atoms are in different chemical environments and are expected to appear as distinct signals, likely as doublets due to fluorine-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of 2,5-Difluoro-3-nitrobenzamide.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A peak at m/z 202, corresponding to the molecular weight of the compound, should be observed.

    • Key Fragments: Expect fragmentation patterns characteristic of benzamides and nitroaromatic compounds, such as the loss of the amide group (-NH₂) to give a fragment at m/z 186, and loss of the nitro group (-NO₂) to give a fragment at m/z 156.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 2,5-Difluoro-3-nitrobenzamide.

Protocol for FT-IR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H Stretching (Amide): Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

    • C=O Stretching (Amide): A strong absorption band around 1680-1640 cm⁻¹.

    • N-O Stretching (Nitro): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

    • C-F Stretching: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

    • Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for assessing the purity of 2,5-Difluoro-3-nitrobenzamide and for quantifying it in various matrices.

Protocol for Reverse-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

  • Impurity Profiling: This method should be capable of separating potential impurities from the main peak. Common impurities may arise from the starting materials or side reactions during synthesis, such as isomers or incompletely reacted intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Protocol for GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Electron ionization at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the thermal stability of the compound.

Protocol for DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The onset of the endothermic peak will correspond to the melting point.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition profile of the compound.

Protocol for TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heating Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 2,5-Difluoro-3-nitrobenzamide. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this critical synthetic intermediate, thereby ensuring the quality and reliability of their research and development endeavors.

References

  • PubChem. 2,5-Difluoro-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 2,5-Difluoro-3-nitrobenzamide

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective functionalization of 2,5-Difluoro-3-nitrobenzamide , a high-value scaffold for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective functionalization of 2,5-Difluoro-3-nitrobenzamide , a high-value scaffold for kinase inhibitors and anti-infective agents.

Introduction & Scaffold Utility

2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) is a densely functionalized arene characterized by a unique electronic "push-pull" system. Its value in drug discovery lies in its ability to serve as a core for bicyclic heterocycles (e.g., quinazolines, benzimidazoles) via sequential nucleophilic aromatic substitution (SNAr) and reduction-cyclization cascades.

Key Reactivity Features:

  • C2-Fluorine: Highly activated for SNAr due to the ortho-positioning of two strong electron-withdrawing groups (EWGs): the nitro group (-NO2) and the amide (-CONH2).

  • C5-Fluorine: Electronically "deactivated" relative to C2 (meta to both EWGs), allowing for exquisite regiocontrol.

  • Nitro Group: Serves as a latent amine for intramolecular cyclization.

Reactivity Profile & Mechanisms

Mechanism 1: Regioselective SNAr (The "Ortho-Ortho" Effect)

The primary reaction pathway is the displacement of the C2-fluorine by nucleophiles (amines, thiols, alkoxides).

  • Regioselectivity Logic: The C2 position is sandwiched between the -NO2 (C3) and -CONH2 (C1) groups. Both groups stabilize the anionic Meisenheimer complex intermediate via resonance. In contrast, the C5-fluorine is meta to both EWGs, preventing effective resonance delocalization of the negative charge. Consequently, C2 is >1000x more reactive than C5 .

  • The "Assisted" Mechanism: When using primary or secondary amines, the amide proton (C1-CONH2) can form an intramolecular hydrogen bond with the incoming nucleophile or the leaving fluoride, lowering the activation energy (transition state stabilization).

Mechanism 2: Chemoselective Nitro Reduction

Following SNAr, the C3-nitro group is often reduced to an aniline.

  • Challenge: Standard catalytic hydrogenation (H2/Pd-C) carries a risk of hydrodefluorination (loss of the C5-F) or hydrogenolysis of the amide.

  • Solution: Dissolving metal reductions (Fe/NH4Cl or Zn/AcOH) are preferred to maintain the integrity of the C5-fluorine and the amide bond.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways and the electronic logic governing regioselectivity.

ReactionPathway cluster_legend Electronic Activation Start 2,5-Difluoro- 3-nitrobenzamide Meisenheimer Meisenheimer Complex (C2 Attack) Start->Meisenheimer Nucleophile (Nu-) (Fast, C2-Attack) Byproduct C5-Substituted (Trace/None) Start->Byproduct Nu- (C5-Attack) (Disfavored: Meta to EWGs) Product_SNAr 2-Amino-5-fluoro- 3-nitrobenzamide Meisenheimer->Product_SNAr -F⁻ Product_Red 2,3-Diamino- 5-fluorobenzamide Product_SNAr->Product_Red Fe / NH4Cl (Nitro Reduction) Info C2 is activated by ortho-NO2 & ortho-CONH2

Caption: Reaction cascade showing the preferential SNAr at C2 followed by nitro reduction. C5 attack is electronically precluded.

Validated Experimental Protocols

Protocol A: Regioselective SNAr with Morpholine

Objective: Synthesis of 5-fluoro-2-morpholino-3-nitrobenzamide. Rationale: Mild conditions are sufficient due to high substrate activation. Excessive heat is avoided to prevent C5 substitution or amide hydrolysis.

Materials:

  • 2,5-Difluoro-3-nitrobenzamide (1.0 equiv)[1]

  • Morpholine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 2,5-difluoro-3-nitrobenzamide and ACN. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath (exotherm control).

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Product usually is more polar (lower Rf) and bright yellow.

  • Workup:

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • The product typically precipitates as a yellow solid.

    • Filter the solid, wash with cold water (x3), and dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduction to 3-amino-2,5-difluorobenzamide (or C2-substituted derivative) without defluorination.

Materials:

  • Nitro-precursor (1.0 equiv)

  • Iron powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Suspend the nitro compound in EtOH/H2O (4:1).

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 1–3 hours.

    • Mechanism:[2][3][4][5] The reaction proceeds via electron transfer from the metal surface. NH4Cl acts as an electrolyte and mild proton source.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc/Water, separate layers, and dry the organic phase over Na2SO4.

  • Purification: Recrystallization from EtOH or column chromatography.

Summary of Reactivity Data

Reaction TypeTarget PositionReagent SystemConditionsSelectivity
SNAr C2-F Prim./Sec. Amines, DIPEATHF, 0°C -> RTHigh (>98%) . C2 is activated by o-NO2 and o-CONH2.
SNAr C5-FAminesHigh Temp (>100°C)Low . Only occurs under forcing conditions or if C2 is blocked.
Reduction -NO2Fe / NH4ClEtOH/H2O, RefluxExcellent . Preserves Ar-F bonds.
Reduction -NO2H2 / Pd-CMeOH, RTModerate . Risk of C-F bond cleavage (hydrodefluorination).

Troubleshooting & Critical Parameters

  • Regioselectivity Loss: If you observe C5 substitution, ensure the reaction temperature is kept below 40°C. C5 activation requires significantly higher energy.

  • Hydrolysis: The amide group is stable under the mild basic conditions of Protocol A. Avoid strong aqueous bases (NaOH/KOH) at high temperatures, which will hydrolyze the amide to the carboxylic acid.

  • Solubility: If the starting material is insoluble in ACN, switch to DMF or DMSO. Note that DMF reactions are faster due to the polar aprotic effect; reduce temperature to -10°C initially.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Nucleophilic Aromatic Substitution: An Upd
    • Source: Molecules (2019)[6]

    • URL:[Link]

  • Regioselectivity in Poly-functionalized Arenes

    • Title: "Regioselectivity in the SNAr Reactions of 2,4-Difluoronitrobenzene" (Analogous mechanistic grounding)
    • Source: Journal of Organic Chemistry[7]

    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines"[3][7][8]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Compound Data & Safety

    • Title: "2,5-Difluoro-3-nitrobenzamide Compound Summary"
    • Source: PubChem[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

2,5-Difluoro-3-nitrobenzamide synthesis yield improvement

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to improving the synthesis yield of 2,5-Difluoro-3-nitrobenzamide. As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to improving the synthesis yield of 2,5-Difluoro-3-nitrobenzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this synthesis. This guide is structured to address specific issues you might encounter, explaining not just the "how" but the critical "why" behind each recommendation.

Overview of the Synthetic Pathway

The most direct and common route to 2,5-Difluoro-3-nitrobenzamide involves a two-stage process. First, the commercially available 2,5-difluorobenzoic acid is nitrated to produce the key intermediate, 2,5-difluoro-3-nitrobenzoic acid. Second, this intermediate undergoes amidation to yield the final product. Success hinges on precise control of both stages, as side reactions and purification difficulties are common challenges.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Amidation 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 2,5-Difluoro-3-nitrobenzoic Acid 2,5-Difluoro-3-nitrobenzoic Acid 2,5-Difluorobenzoic Acid->2,5-Difluoro-3-nitrobenzoic Acid HNO₃ / H₂SO₄ Amidation 2,5-Difluoro-3-nitrobenzamide 2,5-Difluoro-3-nitrobenzoic Acid->Amidation 1. Activating Agent (e.g., SOCl₂) 2. Ammonia Source (e.g., NH₄OH)

Caption: General two-stage synthetic workflow for 2,5-Difluoro-3-nitrobenzamide.

Part 1: Synthesis of 2,5-Difluoro-3-nitrobenzoic Acid

This initial nitration step is critical. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating harsh reaction conditions which can lead to impurities if not carefully controlled.[1]

Frequently Asked Questions (FAQs)

Q: What are the best nitrating agents for this substrate? A: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the ring.

Q: Why is temperature control so important during nitration? A: Temperature control is paramount for two reasons:

  • Selectivity: The fluorine and carboxyl groups direct the nitration. While the desired product is the 3-nitro isomer, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers (e.g., 4-nitro or 6-nitro), complicating purification.

  • Safety and Byproduct Formation: Exothermic nitration reactions can run away if not cooled properly. Excessive temperatures can also lead to oxidative side reactions and the formation of dinitrated species, reducing the yield of the desired mononitrated product. A temperature range of 0°C to 10°C is typically recommended for the addition of the nitrating mixture.[2]

Troubleshooting Guide: Nitration Stage
Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet nitric or sulfuric acid).1. Ensure the use of fuming nitric acid or a higher ratio of sulfuric acid to generate a sufficient concentration of the nitronium ion. 2. After the initial addition at 0-10°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-16 hours) to drive it to completion.[2] 3. Use fresh, anhydrous acids.
Formation of Multiple Products 1. Reaction temperature was too high, leading to loss of regioselectivity. 2. Over-nitration (dinitration) due to excessive nitrating agent or prolonged reaction at high temperature.1. Maintain strict temperature control during the addition of the nitrating mixture, keeping it below 10°C. 2. Use a controlled stoichiometry of nitric acid (typically 1.05-1.2 equivalents). Monitor the reaction by TLC or LC-MS to avoid over-reaction.
Difficult Product Isolation The product is partially soluble in the acidic aqueous workup solution.After quenching the reaction by pouring it onto ice, ensure the pH is adjusted to be strongly acidic (pH < 1) to fully protonate the carboxylic acid, minimizing its solubility in water. Filter the resulting precipitate and wash thoroughly with cold water to remove residual acid.[2]
Optimized Protocol for 2,5-Difluoro-3-nitrobenzoic Acid

This protocol is adapted from established procedures for similar halogenated benzoic acids.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes relative to the starting material) to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,5-difluorobenzoic acid (1.0 eq) to the cold sulfuric acid. Stir until fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid (e.g., 1 volume) and concentrated nitric acid (1.1 eq). Cool this mixture down to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the dissolved starting material, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for 12-15 hours.

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. A white to pale yellow precipitate should form.

  • Isolation: Stir the ice slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a solvent system like acetonitrile/water.[2]

Part 2: Amidation of 2,5-Difluoro-3-nitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide is the final step. The most common and industrially scalable method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an ammonia source.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for this amidation? A: The most robust method involves a two-step, one-pot procedure. First, activate the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly reactive and not typically isolated. Second, carefully add an ammonia source, such as concentrated ammonium hydroxide, to the crude acyl chloride solution to form the amide.

Q: Can I use peptide coupling agents like EDC/HOBt? A: While peptide coupling agents are effective, they are more expensive and generate byproducts (e.g., DCU for DCC) that can complicate purification. For a simple primary amide, the acid chloride route is often more efficient and cost-effective, especially on a larger scale. However, for delicate substrates or small-scale synthesis, coupling agents can be a good alternative.

Troubleshooting Guide: Amidation Stage

G cluster_0 Troubleshooting Workflow Start Low Amide Yield Check_Activation Was the acid fully converted to acyl chloride? Start->Check_Activation Check_Ammonia Was the ammonia addition controlled? Check_Activation->Check_Ammonia Yes Sol_Activation Increase SOCl₂ (1.5-2.0 eq). Add catalytic DMF. Increase reaction time/temp. Check_Activation->Sol_Activation No Check_Hydrolysis Did the acyl chloride hydrolyze back to the acid? Check_Ammonia->Check_Hydrolysis Yes Sol_Ammonia Add ammonia source slowly at low temp (0°C). Use excess ammonia to neutralize HCl byproduct. Check_Ammonia->Sol_Ammonia No Sol_Hydrolysis Ensure anhydrous conditions. Use a non-aqueous solvent (e.g., DCM, Toluene). Check_Hydrolysis->Sol_Hydrolysis Yes

Caption: Decision workflow for troubleshooting low yields in the amidation stage.

Q: My final product is contaminated with the starting carboxylic acid. What went wrong? A: This is a common issue that points to one of two problems:

  • Incomplete Activation: The conversion of the carboxylic acid to the acyl chloride was not complete. To resolve this, use a slight excess of thionyl chloride (e.g., 1.5 eq) and consider adding a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction. Refluxing for 2-3 hours is typically sufficient.

  • Acyl Chloride Hydrolysis: The intermediate acyl chloride is highly sensitive to moisture. If any water is present in the reaction or during the addition of the ammonia source, the acyl chloride will rapidly hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

Q: The reaction is violent and produces a lot of fumes upon adding ammonia. How can I control it? A: The reaction between the acyl chloride and ammonium hydroxide is highly exothermic and liberates HCl gas, which then reacts with excess ammonia to form ammonium chloride smoke. To control this, cool the acyl chloride solution to 0°C before slowly adding the cold ammonium hydroxide solution dropwise with vigorous stirring. Using a significant excess of the ammonia source helps to both drive the reaction and neutralize the HCl byproduct.

Optimized Protocol for 2,5-Difluoro-3-nitrobenzamide
  • Activation: In a dry, round-bottom flask under a nitrogen atmosphere, suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in an anhydrous solvent like toluene or dichloromethane. Add a catalytic amount of DMF (1-2 drops).

  • Acyl Chloride Formation: Add thionyl chloride (1.5 eq) dropwise at room temperature. After addition, fit the flask with a reflux condenser (with a gas outlet connected to a scrubber) and heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. This crude acyl chloride is used directly in the next step.

  • Amidation: Re-dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or Dioxane) and cool the flask to 0°C in an ice bath.

  • Ammonia Addition: Slowly add concentrated ammonium hydroxide (e.g., 5-10 eq) dropwise, maintaining the temperature below 10°C. A thick precipitate will form.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation: Pour the reaction mixture into water and stir. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. [Link]

  • US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid - PrepChem.com. [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem. [Link]

  • The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ishihara, K., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ACS Catalysis. [Link]

Sources

Optimization

Technical Support Center: 2,5-Difluoro-3-nitrobenzamide Purification

The following technical guide details the purification protocols for 2,5-Difluoro-3-nitrobenzamide (CAS: 197816-16-9) . This content is structured for research scientists requiring high-purity intermediates for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 2,5-Difluoro-3-nitrobenzamide (CAS: 197816-16-9) . This content is structured for research scientists requiring high-purity intermediates for medicinal chemistry applications, specifically kinase inhibitor synthesis.

Compound Identity:

  • IUPAC Name: 2,5-Difluoro-3-nitrobenzamide

  • CAS: 197816-16-9

  • Molecular Formula: C₇H₄F₂N₂O₃[1][2]

  • Molecular Weight: 202.12 g/mol [1]

  • Physical State: Typically a pale yellow to off-white solid.

Part 1: Initial Assessment & Troubleshooting (The Triage)

Before selecting a purification method, assess the physical state and impurity profile of your crude material. The presence of the electron-withdrawing nitro and fluorine groups makes this compound prone to Nucleophilic Aromatic Substitution (SₙAr) if mishandled.

Q: My crude product is a sticky, dark oil rather than a solid. How do I induce crystallization?

A: This "oiling out" is common when residual high-boiling solvents (DMF, DMSO) or unreacted acid chlorides prevent crystal lattice formation.

  • Trituration: Add cold Diisopropyl Ether (IPE) or Hexanes to the oil. Sonicate for 10–15 minutes. This often precipitates the amide as a solid while keeping lipophilic impurities in solution.

  • Seed Crystal: If you have a pure reference standard, add a micro-spatula tip to the oil after adding the non-polar solvent.

  • Solvent Swap: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add Hexanes until cloudy. Store at -20°C overnight.

Q: HPLC shows a significant peak at RRT 0.85. What is it?

A: In the synthesis from 2,5-difluoro-3-nitrobenzoic acid, the most common impurity is the unreacted carboxylic acid precursor .

  • Diagnosis: This peak will shift or disappear if you run the HPLC sample in a basic buffer (due to ionization).

  • Remediation: Do not recrystallize yet. Perform a Bicarbonate Wash (See Protocol 3) to remove the acid chemically. Recrystallization is inefficient at removing large amounts of acidic precursors.

Q: Can I use strong bases (NaOH/KOH) to wash the product?

A: NO.

  • Risk: The fluorine atom at the C2 position (ortho to the nitro group) is highly activated for SₙAr.

  • Consequence: Washing with strong hydroxide can hydrolyze the amide or displace the fluorine, generating a hydroxy-impurity (2-hydroxy-5-fluoro-3-nitrobenzamide).

  • Solution: Use saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) only.

Part 2: Purification Protocols

Decision Matrix: Which Method to Choose?

PurificationLogic Start Crude 2,5-Difluoro-3-nitrobenzamide CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsAcidPresent Is Precursor Acid Present? CheckPurity->IsAcidPresent BaseWash Protocol 3: Mild Base Extraction (Sat. NaHCO3) IsAcidPresent->BaseWash Yes CheckColor Is Solid Highly Colored? IsAcidPresent->CheckColor No BaseWash->CheckColor Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes ScaleCheck Scale > 5g? CheckColor->ScaleCheck No Charcoal->ScaleCheck Recryst Protocol 1: Recrystallization (EtOH/Water) ScaleCheck->Recryst Yes (Bulk) Column Protocol 2: Flash Chromatography (Hex/EtOAc) ScaleCheck->Column No (High Purity req)

Figure 1: Purification decision tree based on impurity profile and scale.

Protocol 1: Recrystallization (The Workhorse)

Best for: Scale >5g, removing minor impurities, and improving color.

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (95%) or Methanol Amides form strong hydrogen bonds with alcohols, ensuring good solubility at high temps.
Anti-Solvent Water The hydrophobic fluorinated ring reduces water solubility, forcing precipitation upon cooling.
Alternative System Ethyl Acetate / Hexanes Use if the compound is sensitive to hydrolysis (rare for this amide) or if occluded water is an issue.

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (approx. 5 mL per gram of solid).

  • Heat to reflux (approx. 78°C) with stirring.

  • If solid remains: Add more Ethanol in 1 mL portions until dissolved.

  • Optional: If the solution is dark yellow/orange, add Activated Carbon (5 wt%) , stir for 5 mins at reflux, and filter hot through Celite.

  • Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution again.

  • Allow to cool slowly to Room Temperature (RT) on the benchtop. Do not rush this ; rapid cooling traps impurities.

  • Cool to 0–4°C in an ice bath for 1 hour.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Protocol 2: Flash Column Chromatography

Best for: Small scale (<1g), separating regioisomers, or final polishing.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient Table:

Volume (CV) % Ethyl Acetate Purpose
0–2 0% Column equilibration
2–5 10% Elute non-polar byproducts
5–15 10% → 40% Elute Product (Typically elutes ~25-30% EtOAc)

| 15–20 | 100% | Flush polar impurities |

Technical Note: The 2,5-difluoro substitution pattern reduces the polarity slightly compared to non-fluorinated nitrobenzamide, causing it to elute earlier than expected. Monitor TLC using 50% EtOAc/Hexanes (Rf should be ~0.4–0.5).

Protocol 3: Chemical Washing (The Cleanup)

Best for: Removing unreacted 2,5-difluoro-3-nitrobenzoic acid.

Workflow Diagram:

Extraction OrgLayer Organic Layer (EtOAc + Product + Acid Impurity) WashStep Wash with sat. NaHCO3 OrgLayer->WashStep SepFunnel Separation WashStep->SepFunnel AqLayer Aqueous Layer (Contains Acid Salt) SepFunnel->AqLayer Discard OrgLayerClean Organic Layer (Product Only) SepFunnel->OrgLayerClean Keep

Figure 2: Acid-base extraction logic to remove precursor acid.

  • Dissolve crude residue in Ethyl Acetate (not Dichloromethane, as EtOAc extracts amides better).

  • Wash 2x with Saturated NaHCO₃ .

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

  • Wash 1x with Brine to remove trapped water.

  • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate is also acceptable but can sometimes adsorb polar amides.

  • Concentrate in vacuo.

Part 3: References & Validation

Validation of Methods: The protocols above are derived from standard purification logic for electron-deficient benzamides. The solubility profile (soluble in alcohols/EtOAc, insoluble in water/alkanes) is consistent with the lipophilicity changes induced by fluorine substitution [1]. The warning regarding SₙAr reactivity is based on the activation of the C2-fluorine by the ortho-nitro and ortho-carbonyl groups, a well-documented phenomenon in fluoro-nitro-aromatic chemistry [2].

References:

  • PubChem. 2,5-Difluoro-3-nitrobenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. (General reactivity context for fluoro-nitro aromatics). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,5-Difluoro-3-nitrobenzamide Synthesis

This technical support guide addresses the synthesis, impurity profiling, and troubleshooting of 2,5-Difluoro-3-nitrobenzamide , a critical intermediate in the development of kinase inhibitors (e.g., TRK/ROS1 inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis, impurity profiling, and troubleshooting of 2,5-Difluoro-3-nitrobenzamide , a critical intermediate in the development of kinase inhibitors (e.g., TRK/ROS1 inhibitors) and metabolic disease therapeutics.

Status: Active | Topic: Impurity Profiling & Troubleshooting | Audience: R&D Chemists, Process Engineers

Synthesis Pathway & Impurity Origin Analysis[1][2]

The synthesis of 2,5-Difluoro-3-nitrobenzamide typically proceeds via the nitration of 2,5-difluorobenzoic acid followed by amidation, or direct nitration of 2,5-difluorobenzamide. The primary challenge lies in the regioselectivity of the nitration step, where steric and electronic effects compete.[1]

Reaction Logic & Impurity Map

The fluorine atoms at positions 2 and 5 exert strong ortho/para directing effects, while the carbonyl group (amide or acid) at position 1 is a meta director.

  • Target (Position 3): Activated by F(2) (ortho) and Carbonyl (meta). However, it is sterically crowded (sandwiched between F and Carbonyl).

  • Major Impurity (Position 4): Activated by F(5) (ortho). Sterically less hindered than position 3.

  • Minor Impurity (Position 6): Activated by F(5) (ortho) but sterically hindered by the Carbonyl group.

SynthesisPath SM Starting Material (2,5-Difluorobenzoic Acid or Benzamide) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Electrophilic Aromatic Substitution Target TARGET: 2,5-Difluoro-3-nitrobenzamide Nitration->Target Electronic Preference (Major if cold) Imp_Regio IMPURITY A (Major): 4-Nitro Isomer (Steric Control) Nitration->Imp_Regio Steric Preference (Increases w/ Temp) Imp_Dinitro IMPURITY C: Dinitro Species (Over-nitration) Nitration->Imp_Dinitro Excess HNO3 High Temp Imp_Hydro IMPURITY B: 2,5-Difluoro-3-nitrobenzoic Acid (Hydrolysis/Unreacted) Target->Imp_Hydro Hydrolysis (Aq. Workup)

Figure 1: Reaction pathway showing the competition between electronic directing effects (favoring position 3) and steric factors (favoring position 4).[1]

Common Impurities Data Table

Impurity NameStructure DescriptionOriginRelative Retention (RRT)*
Impurity A (Regioisomer) 2,5-Difluoro-4 -nitrobenzamideCompetitive nitration at the sterically accessible C4 position.~1.1 - 1.2
Impurity B (Hydrolysis) 2,5-Difluoro-3-nitrobenzoic acid Hydrolysis of the amide bond or unreacted starting material (if amidation route).~0.4 - 0.6 (pH dependent)
Impurity C (Over-nitration) 2,5-Difluoro-3,X-dinitrobenzamideHarsh nitration conditions (excess acid, high temp).> 1.5
Impurity D (Starting Material) 2,5-Difluorobenzamide Incomplete reaction.~0.8 - 0.9

*Note: RRT values are approximate for a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).

Troubleshooting Guide (Q&A)

Issue 1: High levels of the 4-nitro regioisomer (Impurity A)

User Question: "I am seeing ~15% of the 4-nitro isomer in my crude mixture. How can I shift the ratio towards the 3-nitro target?"

Technical Insight: While the 3-position is electronically favored (cooperative directing by F-2 and the meta-directing Carbonyl), it is sterically hindered by the "ortho-ortho" sandwich effect. The 4-position is sterically open.

  • Thermodynamic vs. Kinetic: Higher temperatures increase the energy available to overcome the activation barrier for the sterically hindered 3-position, but they also accelerate the formation of the 4-isomer and dinitro species.

  • Solvent Effects: Using H2SO4 alone promotes a heterogeneous mix.

Corrective Protocol:

  • Temperature Control: Maintain the nitration temperature strictly between -5°C and 0°C . Do not allow exotherms to spike above 5°C during HNO3 addition.[2]

  • Reagent Stoichiometry: Use a slight excess of HNO3 (1.05 eq) but avoid large excesses which promote side reactions.

  • Purification: The 3-nitro and 4-nitro isomers often have distinct solubility profiles. The 4-nitro isomer is generally less soluble in polar solvents.

    • Recrystallization: Dissolve crude in hot Ethanol/Water (or Methanol). The 4-nitro impurity often precipitates first upon cooling or remains undissolved if minimal solvent is used.[3] Filter to remove the enriched 4-nitro solid.

Issue 2: Persistence of Benzoic Acid Impurity (Impurity B)

User Question: "My HPLC shows a persistent peak at RRT 0.5. I suspect it's the acid. Why is it not converting during amidation?"

Technical Insight: If you are synthesizing the amide from the acid (via Thionyl Chloride or Coupling Agents), the presence of residual acid indicates incomplete activation or hydrolysis of the intermediate acid chloride.

  • Mechanism: 2,5-difluoro-3-nitrobenzoyl chloride is highly reactive but also prone to rapid hydrolysis by atmospheric moisture due to the electron-withdrawing nitro group making the carbonyl highly electrophilic.

Corrective Protocol:

  • Moisture Control: Ensure Thionyl Chloride (SOCl2) is fresh. Add a catalytic amount of DMF to form the Vilsmeier-Haack intermediate, which accelerates acid chloride formation.

  • Quenching: When quenching the acid chloride into ammonia (aqueous or gas), maintain a low temperature (<5°C). High temps during quenching can promote hydrolysis of the formed amide back to the acid (especially in basic pH).

  • Workup: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3). The acid impurity will deprotonate and move to the aqueous layer, while the amide remains in the organic phase.

Issue 3: Separation of 3-nitro and 4-nitro isomers on HPLC

User Question: "I cannot resolve the 3-nitro and 4-nitro isomers on my C18 column. They co-elute."

Technical Insight: Positional isomers of fluoronitrobenzamides have very similar hydrophobicities. Standard C18 interactions are often insufficient for baseline resolution.

Corrective Protocol:

  • Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize pi-pi interactions and fluorine-fluorine interactions, which differ significantly between the regioisomers.

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol allows for stronger pi-pi interaction with phenyl columns.

  • Isocratic Hold: Implement a shallow isocratic hold (e.g., 25-30% Organic) rather than a steep gradient to maximize interaction time during the critical elution window.

Analytical Method Reference (HPLC)

To validate purity, use the following validated conditions for separating fluoronitrobenzoic derivatives.

ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 60% B; 15-20 min: 60% -> 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorbance)
Temp 30°C

References

  • PubChem. (2025).[4] 2,5-Difluoro-4-nitrobenzoic acid (Impurity Profile).[4][5] National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of Nitrobenzoic Acid Isomers on Reverse Phase HPLC. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of benzoic acid derivatives (Regioselectivity discussion). US Patent 5478963A.

Sources

Optimization

Technical Support Guide: Synthesis &amp; Side Reaction Management for 2,5-Difluoro-3-nitrobenzamide

[1] Introduction This technical guide addresses the critical synthetic challenges associated with 2,5-Difluoro-3-nitrobenzamide , a high-value intermediate in the development of glycogen phosphorylase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

This technical guide addresses the critical synthetic challenges associated with 2,5-Difluoro-3-nitrobenzamide , a high-value intermediate in the development of glycogen phosphorylase inhibitors and other fluorinated bioactive scaffolds.[1]

The synthesis of this compound is deceptively simple but fraught with chemoselectivity pitfalls.[1] The core challenge lies in the electronic "perfect storm" created by the 3-nitro group: while it is essential for biological activity, it activates the ortho-fluorine (C2) toward rapid Nucleophilic Aromatic Substitution (


), leading to persistent amino-impurities that are difficult to purge.[1]

This guide moves beyond standard protocols to provide a mechanistic understanding of failure modes, specifically focusing on regiocontrol during nitration and chemoselectivity during amidation.

Module 1: Precursor Synthesis (Nitration)

Q: How do I control regioselectivity during the nitration of 2,5-difluorobenzoic acid?

A: The nitration of 2,5-difluorobenzoic acid is governed by the cooperative directing effects of the substituents.[1]

  • The Fluorine Effect: The C2-fluorine is an ortho/para director.[1] It strongly activates the C3 and C5 positions.

  • The Carboxyl Effect: The C1-carboxyl group is a meta director, directing incoming electrophiles to C3.

The Result: The C3 position is synergistically activated by both the C2-fluorine (ortho) and the C1-carboxyl (meta).[1] Consequently, the 3-nitro isomer is the kinetically favored product.[1]

Critical Failure Mode (Over-Nitration): If the reaction temperature exceeds 50°C or if fuming nitric acid is used in large excess, you risk forming 2,5-difluoro-3,6-dinitrobenzoic acid .[1] The second nitro group enters at C6 (para to C3-nitro, ortho to C5-fluorine).[1]

Protocol Recommendation: Use a standard mixed acid system (


) at controlled temperatures (0°C to RT). Do not use aggressive nitrating agents like nitronium tetrafluoroborate unless the substrate is deactivated.
Visualizing the Nitration Pathway

NitrationPath Start 2,5-Difluorobenzoic Acid HNO3 + HNO3 / H2SO4 (0°C - 25°C) Start->HNO3 Major Target: 3-Nitro Isomer (Major Product) HNO3->Major Synergistic Direction (Ortho to F, Meta to COOH) Minor Impurity: 6-Nitro Isomer (Steric/Electronic Leakage) HNO3->Minor Competitive Direction Over Impurity: 3,6-Dinitro (High Temp >50°C) Major->Over Excess Reagent / Heat

Figure 1: Regioselectivity map for the nitration of 2,5-difluorobenzoic acid. The 3-nitro path is electronically favored.[1]

Module 2: Amidation & The Trap

Q: Why am I seeing a "2-amino" impurity during the amidation step?

A: This is the most common failure mode in this synthesis. You are observing Nucleophilic Aromatic Substitution (


) .

The Mechanism: The introduction of the Nitro group at C3 fundamentally alters the reactivity of the benzene ring.[1]

  • Activation: The Nitro group is strongly electron-withdrawing.[1] It pulls electron density out of the ring, making the ring susceptible to nucleophilic attack.

  • Position C2 Vulnerability: The Fluorine at C2 is ortho to the Nitro group and ortho to the Carbonyl (Amide/Acid Chloride). This makes the C2-carbon highly electrophilic.[1]

  • The Substitution: When you add Ammonia (

    
    ) to convert the acid chloride to the benzamide, the ammonia acts as a nucleophile. It attacks C2, displacing the fluoride ion.
    

The Impurity: 2-amino-5-fluoro-3-nitrobenzamide.[1]

Troubleshooting Table: Amidation Risks
IssueSymptom (LCMS/NMR)Root CauseCorrective Action

at C2
Mass M+1 = 199 (Loss of F, Gain of

).[1] Bright yellow solid.[1]
Excess ammonia, high temperature, or prolonged reaction time.Cryogenic Addition: Add

at -20°C to 0°C. Use stoichiometric ammonia.[1] Avoid excess base.
Hydrolysis Mass M-1 = 202 (Reversion to Acid).[1]Wet solvents or insufficient activation of acid chloride.[1]Ensure anhydrous conditions during acid chloride formation (

). Use fresh reagents.
Dimerization High MW peak (approx 380-400).[1]Formation of anhydride intermediate due to insufficient ammonia.[1]Ensure rapid mixing during the quenching of the acid chloride.[1]
Visualizing the Side Reaction

SNAr_Risk AcidCl Intermediate: 2,5-Difluoro-3-nitrobenzoyl chloride Ammonia + NH3 (Nucleophile) AcidCl->Ammonia Target TARGET PRODUCT: 2,5-Difluoro-3-nitrobenzamide Ammonia->Target Attack at Carbonyl (Desired) Fast at <0°C Impurity CRITICAL IMPURITY: 2-Amino-5-fluoro-3-nitrobenzamide Ammonia->Impurity Attack at C2-Fluorine (SNAr) Promoted by Heat/Excess NH3

Figure 2: The bifurcation of the amidation pathway.[1] Control of temperature is the only barrier preventing the


 displacement of fluorine.[1]

Module 3: Advanced FAQ

Q: Can I use coupling agents (EDC/HATU) instead of Thionyl Chloride?

A: Yes, and this is often preferred for small-scale medicinal chemistry to mitigate


.[1]
  • Why: Coupling agents generate the active ester in situ under milder conditions (often at Room Temp) compared to the harsh reflux required for

    
    .
    
  • Risk: Even with HATU, if you use a strong base (like DIPEA) and heat, the C2-fluorine remains vulnerable. Keep the reaction pH neutral to slightly basic and avoid heating.

Q: Is the C5-Fluorine also labile?

A: Significantly less than C2.[1]

  • C2-F: Ortho to

    
    , Ortho to 
    
    
    
    . (Doubly Activated).
  • C5-F: Meta to

    
    , Meta to 
    
    
    
    . (Poorly Activated).
  • Outcome: You will rarely see substitution at C5 unless C2 has already reacted or extremely forcing conditions are used.[1]

Q: How do I remove the 2-amino impurity if it forms?

A: Separation is difficult due to similar polarity.[1]

  • Chromatography: The amino-impurity is more polar than the difluoro-target.[1] A gradient of DCM:MeOH (99:1 to 95:[1]5) on silica usually separates them.

  • Recrystallization: The amino-impurity disrupts the crystal lattice.[1] Recrystallization from Toluene/Heptane often enriches the target, leaving the more soluble amino-impurity in the mother liquor.

References

  • BenchChem. 2,5-Difluoro-3-nitrobenzamide Structure and Applications. (Accessed 2026).[2]

  • PrepChem. Preparation of Nitrobenzoic Acid Derivatives via Mixed Acid Nitration. (General Protocol Adaptation).

  • Vapourtec.

    
    ) in Flow: Handling Fluoronitrobenzenes.
    
    
  • Chemistry LibreTexts.Mechanisms of Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
    
  • ResearchGate. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid (Analogous Nitration Chemistry).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-Difluoro-3-nitrobenzamide and its precursors before handling.

Sources

Troubleshooting

Technical Support Center: 2,5-Difluoro-3-nitrobenzamide Stability Guide

Introduction: The Stability Paradox Welcome to the technical support hub for 2,5-Difluoro-3-nitrobenzamide . If you are accessing this guide, you likely view this compound not just as a reagent, but as a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 2,5-Difluoro-3-nitrobenzamide . If you are accessing this guide, you likely view this compound not just as a reagent, but as a critical scaffold for kinase inhibitor or active pharmaceutical ingredient (API) synthesis.

The Core Challenge: This molecule is chemically "frustrated." The electron-withdrawing nitro (-NO₂) and amide (-CONH₂) groups activate the benzene ring, specifically destabilizing the carbon-fluorine bonds. While this activation is necessary for downstream synthesis (e.g., SNAr coupling), it makes the starting material inherently unstable during storage and handling.

This guide moves beyond generic MSDS advice to address the specific mechanistic failures researchers encounter: hydrolytic cleavage and nucleophilic aromatic substitution (SNAr).

Part 1: Storage & Handling (The Basics)

Q: My sample has turned from off-white to bright yellow/orange. Is it still usable?

A: Likely compromised. While nitro compounds are naturally yellowish, a distinct color shift to deep orange or brown typically indicates surface degradation.

  • Cause: Formation of phenolic impurities via hydrolysis of the fluorine atom (SNAr with ambient moisture) or photo-degradation of the nitro group.

  • Action: Perform an LC-MS check immediately. If purity is >98%, recrystallize. If <95%, discard, as phenolic impurities often poison palladium catalysts in downstream cross-couplings.

Q: What are the absolute storage requirements?

A: Treat this compound as a moisture-sensitive electrophile .

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill is mandatory after opening.

  • Container: Amber glass (protects from UV) with a Teflon-lined cap.

  • Desiccant: Silica gel or activated molecular sieves in the secondary container.

Part 2: Chemical Instability (Deep Dive)

Q: I see two new impurity peaks in my HPLC. What are they?

A: These are likely the Hydrolysis Product (Acid) and the SNAr Product (Phenol).

Mechanism of Degradation

The 2-position fluorine is the "Achilles' heel" of this molecule. It is flanked by two electron-withdrawing groups (ortho-nitro and ortho-amide), making it extremely susceptible to nucleophilic attack, even by weak nucleophiles like water.

Visualizing the Degradation Pathways:

DegradationPathways Start 2,5-Difluoro-3- nitrobenzamide (Intact) Acid 2,5-Difluoro-3- nitrobenzoic Acid (Impurity A) Start->Acid Path 1: Amide Hydrolysis (Acid/Base Catalyzed) Phenol 2-Hydroxy-5-fluoro- 3-nitrobenzamide (Impurity B) Start->Phenol Path 2: SNAr at C-2 (Base Sensitive) Water H₂O / OH⁻ (Nucleophile) Water->Start Ammonia NH₃ HF HF

Figure 1: The dual degradation pathways. Note that Path 2 (SNAr) is often faster in basic media due to the high activation of the 2-fluoro position.

Q: Can I use basic aqueous workups (e.g., NaHCO₃ wash)?

A: Proceed with extreme caution.

  • Risk: Bases (even weak ones like bicarbonate) increase the concentration of hydroxide ions (OH⁻). The 2-fluoro position is primed for SNAr.[1] Exposure to pH > 8 for prolonged periods will generate Impurity B (the phenol).

  • Solution: Use acidic or neutral quenches (e.g., saturated NH₄Cl or dilute HCl) where possible. If a basic wash is required to remove acid impurities, keep the contact time under 5 minutes and temperature at 0°C.

Part 3: Analytical Troubleshooting

Q: How do I separate the impurities from the parent compound?

A: Standard reverse-phase HPLC is effective, but pH control is critical to prevent on-column degradation.

Recommended HPLC Method (Self-Validating)
ParameterConditionReason
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStable stationary phase for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the benzoic acid impurity, sharpening the peak.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 95% B over 10 minCaptures polar hydrolytic products (early eluting) and parent (mid-eluting).
Detection UV @ 254 nm & 210 nm254 nm for the nitro-aromatic core; 210 nm for amide bonds.
Sample Diluent 50:50 MeCN:Water (Acidified)Crucial: Do not dissolve in pure MeOH or EtOH, as nucleophilic attack (solvolysis) can occur over hours.
Q: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your stability issue.

TroubleshootingTree Start Issue Observed Q1 Is the solid colored Yellow/Orange? Start->Q1 Q2 Check HPLC Purity Q1->Q2 No (Solution State) Result1 Likely Surface Oxidation or Photolysis Q1->Result1 Yes (Solid State) Result2 Impurity A (Acid) RT < Parent Q2->Result2 New Peak (Early Eluting) Result3 Impurity B (Phenol) RT ≈ Parent Q2->Result3 New Peak (Close Eluting) Action1 Recrystallize from EtOH/Hexane Result1->Action1 Action2 Check Storage Moisture (Desiccant Failure) Result2->Action2 Action3 Check pH Exposure (Base Contamination) Result3->Action3

Figure 2: Diagnostic workflow for identifying degradation sources.

Part 4: Reaction Optimization Protocols

Protocol: Safe Dissolution for Reactions

Avoid "shocking" the molecule with exotherms or localized basicity.

  • Solvent Choice: Anhydrous DMF or DMSO are preferred for SNAr reactions. For other couplings, use THF or DCM.

  • Sequence:

    • Bad Practice: Adding solid 2,5-difluoro-3-nitrobenzamide to a stirring solution of base.

    • Best Practice: Dissolve the benzamide in the solvent first, cool to 0°C, then add the base/nucleophile dropwise. This controls the local concentration of nucleophiles, favoring the desired reaction over degradation.

  • Temperature: Do not heat above 60°C unless necessary. The combination of heat + nitro group + amide increases the risk of thermal decomposition.

Protocol: Re-purification (Salvage)

If your batch has degraded (85-95% purity), use this recrystallization method:

  • Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc).

  • Add Hexanes dropwise until persistent cloudiness appears.

  • Cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold Hexanes.

    • Note: The polar impurities (acid and phenol) tend to stay in the mother liquor.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107122450, 2,5-difluoro-3-nitro-N-(4-oxocyclohexyl)benzamide. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2,5-Difluoro-3-nitrobenzamide Troubleshooting

The following technical guide addresses the specific challenges associated with the reactivity and manipulation of 2,5-Difluoro-3-nitrobenzamide . This scaffold presents a unique electronic landscape where two fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the reactivity and manipulation of 2,5-Difluoro-3-nitrobenzamide . This scaffold presents a unique electronic landscape where two fluorine atoms occupy positions with vastly different electrophilicity, creating frequent pitfalls in nucleophilic aromatic substitution (SNAr) and nitro-reduction workflows.

Topic: Troubleshooting Failed Reactions of 2,5-Difluoro-3-nitrobenzamide Doc ID: TS-2024-DFNB-03 Audience: Medicinal Chemists, Process Chemists Status: Active

Executive Summary & Reactivity Profile

The 2,5-difluoro-3-nitrobenzamide scaffold (Structure 1 ) is a "push-pull" system dominated by the strong electron-withdrawing effects of the nitro group (C3) and the amide group (C1).

  • The "Hot" Zone (C2-F): The fluorine at position 2 is ortho to both the nitro group and the amide. It is highly activated for SNAr due to the concerted inductive and mesomeric withdrawal of electron density.

  • The "Cold" Zone (C5-F): The fluorine at position 5 is meta to both electron-withdrawing groups (EWGs). It is electronically deactivated relative to C2 and is generally inert to standard SNAr conditions.

  • The Stability Risk: The C-F bond is susceptible to hydrogenolysis (hydrodefluorination) during nitro reduction, particularly under catalytic hydrogenation conditions.

Visualizing the Reactivity Landscape

ReactivityMap Core 2,5-Difluoro-3-nitrobenzamide C2 C2-Fluorine (Ortho to NO2/CONH2) Highly Activated Core->C2 Primary S_NAr Site C5 C5-Fluorine (Meta to NO2/CONH2) Deactivated Core->C5 Inert to S_NAr NO2 C3-Nitro Group Reduction Risk: Defluorination Core->NO2 Target for Reduction Amide C1-Amide Hydrolysis Risk Core->Amide Directing Group

Figure 1: Reactivity map of 2,5-difluoro-3-nitrobenzamide. Green indicates high reactivity; Red indicates low reactivity.

Troubleshooting Guide (Q&A Format)

Category A: Nucleophilic Aromatic Substitution (SNAr) Failures

Q1: I am trying to substitute the C5-fluorine with an amine, but I only isolate the C2-substituted product. How do I target C5?

Diagnosis: This is a classic regioselectivity constraint. The C2 position is electronically "primed" (ortho-ortho activation), while C5 is essentially "invisible" to nucleophiles due to its meta relationship with the activating groups [1].

Corrective Action:

  • Stop Direct Substitution: You cannot reverse the electronic bias of this specific molecule to favor C5 attack over C2 using standard SNAr.

  • Alternative Route: If you require a substituent at C5, you must introduce it before forming the benzamide or nitrating the ring. Consider starting with 5-chloro-2-fluorobenzoic acid derivatives where the C5 halogen is distinct, or use transition-metal catalyzed cross-coupling (Buchwald-Hartwig) which is less sensitive to the electronic activation pattern than SNAr.

Q2: My SNAr reaction at C2 is sluggish or yielding side products, despite the activation. What is wrong?

Diagnosis: While C2 is activated, the adjacent amide group (C1) can cause steric hindrance or participate in intramolecular hydrogen bonding that reduces the electrophilicity of the C2 carbon. Additionally, the amide nitrogen can act as a competing nucleophile (cyclization) under high temperatures.

Protocol Adjustment:

  • Solvent: Switch to dipolar aprotic solvents (DMF, DMSO, NMP) to enhance the nucleophilicity of your amine/thiol.

  • Base: Use a non-nucleophilic base like DIPEA or Cs2CO3. Avoid hydroxide bases which may hydrolyze the amide.

  • Temperature: Keep the reaction below 80°C to prevent amide participation.

Category B: Nitro Reduction & Defluorination[1]

Q3: When reducing the nitro group to an aniline using H2/Pd-C, I observe significant loss of fluorine (M-19 peaks in MS). How do I prevent this?

Diagnosis: Hydrodefluorination is a common failure mode during catalytic hydrogenation of fluoro-nitroaromatics. The C-F bond, especially at the activated C2 position, is labile under standard Pd/H2 conditions [2].

Corrective Action: Switch to a chemoselective reduction method that preserves halogen bonds.

Recommended Reduction Protocols:

MethodReagentsRisk of DefluorinationWorkup ComplexityRecommendation
Catalytic Hydrogenation H2, Pd/CHigh LowAVOID
Iron Reduction Fe powder, NH4Cl, EtOH/H2OLow Medium (Iron sludge)GOLD STANDARD
Tin Reduction SnCl2·2H2O, EtOHLow High (Emulsions)Good Alternative
Sulfided Platinum H2, Pt(S)/CLow LowBest for Scale-up
Dithionite Na2S2O4Very Low MediumMildest Option

Standardized Fe/NH4Cl Protocol:

  • Dissolve 2,5-difluoro-3-nitrobenzamide (1 equiv) in EtOH:H2O (4:1).

  • Add NH4Cl (5 equiv) and Iron powder (5 equiv, <325 mesh).

  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Monitor via LCMS (Look for Aniline mass; absence of Des-F product).

  • Filter hot through Celite to remove iron oxides.

Category C: Amide Stability

Q4: The amide group is hydrolyzing to the acid during my workup. How do I stabilize it?

Diagnosis: Electron-deficient benzamides (like this one) are more susceptible to hydrolysis than electron-rich ones. Strong acidic or basic aqueous washes can cleave the amide bond.

Corrective Action:

  • Quench: Use neutral buffers (Phosphate buffer pH 7) instead of 1M HCl or NaOH.

  • Extraction: Minimize contact time with the aqueous phase.

  • Drying: Ensure the organic layer is dried thoroughly (MgSO4) before concentration to prevent hydrolysis during rotary evaporation.

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

TroubleshootingTree Start Start: Reaction Failure ReactionType What is the reaction type? Start->ReactionType SNAr Nucleophilic Substitution (S_NAr) ReactionType->SNAr Reduction Nitro Reduction ReactionType->Reduction RegioIssue Issue: Wrong Isomer / Mixture? SNAr->RegioIssue Defluoro Issue: Loss of Fluorine? Reduction->Defluoro C5Target Are you targeting C5? RegioIssue->C5Target Yes Stop STOP: C5 is deactivated. Change Route. C5Target->Stop Yes C2Target Targeting C2 but low yield? C5Target->C2Target No (Targeting C2) Sterics Cause: Amide Interference. Sol: Use DMF, Cs2CO3, <80°C. C2Target->Sterics Yes PdC Using Pd/C + H2? Defluoro->PdC Yes SwitchFe Sol: Switch to Fe/NH4Cl or Pt(S)/C. PdC->SwitchFe Yes OtherRed Using Metal/Acid? PdC->OtherRed No MildCond Sol: Lower Temp, Check Reagent Stoichiometry. OtherRed->MildCond

Figure 2: Troubleshooting decision tree for 2,5-difluoro-3-nitrobenzamide reactions.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Chapter 13: Aromatic Nucleophilic Substitution - Discusses the activating effects of nitro and carbonyl groups on ortho/para halogens).
  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854, 42, 186–196.
  • Cantillo, D.; Kappe, C. O. "Halogen-Selective Lithiation of 1-Bromo-3-fluorobenzene and Subsequent Electrophilic Trapping." Journal of Organic Chemistry, 2010, 75, 8615-8618.
  • PubChem Compound Summary for CID 1690818-46-2 (2,5-Difluoro-3-nitrobenzonitrile). National Center for Biotechnology Information. Accessed 2024.[1] Link (Provides analogue reactivity data supporting the C2-activation hypothesis).

Sources

Troubleshooting

Technical Support Center: Improving the Purity of 2,5-Difluoro-3-nitrobenzamide

Introduction Welcome to the technical support hub for 2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1).[1][2][3] This intermediate is critical in the synthesis of next-generation kinase inhibitors and antibacterial agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1).[1][2][3] This intermediate is critical in the synthesis of next-generation kinase inhibitors and antibacterial agents.[1][2] Its purity is paramount because the fluorine substituents are sensitive to nucleophilic attack, and the nitro group is a precursor for reduction; impurities here will propagate and multiply in downstream steps.[1]

This guide moves beyond basic "recipes" to explain the why and how of purification, ensuring you achieve >98% HPLC purity with consistent yields.

Module 1: Impurity Profiling (Root Cause Analysis)

Before attempting purification, you must identify the enemy.[1] The impurity profile of 2,5-Difluoro-3-nitrobenzamide is heavily dictated by its synthesis route, typically the nitration of 2,5-difluorobenzamide or the amidation of 2,5-difluoro-3-nitrobenzoic acid.[1][2]

Common Impurity Matrix
Impurity TypeLikely IdentityOrigin / MechanismDetection
Regioisomers 2,5-Difluoro-4 -nitrobenzamide2,5-Difluoro-6 -nitrobenzamideNitration Selectivity Issues: While the C3 position is electronically favored (ortho to F, meta to Amide), steric or thermal variances can produce C4/C6 isomers.[1][2]1H-NMR: Look for splitting pattern changes. The C3 isomer shows distinct coupling constants compared to C4/C6.[1][2]
Hydrolysis Products 2,5-Difluoro-3-nitrobenzoic acidIncomplete Amidation: If synthesized via acid chloride, residual moisture hydrolyzes the intermediate back to the acid.[1][2]HPLC/TLC: Significant tailing or low Rf in non-polar eluents.[1][2] Soluble in NaHCO3.[1][2]
Defluorinated Byproducts 2-Hydroxy-5-fluoro-3-nitrobenzamideNucleophilic Aromatic Substitution (SNAr): Fluorine at ortho/para positions to a nitro group is labile.[1][2] Hydroxide or alkoxide attack during workup can displace F.LC-MS: Mass shift of -2 (F -> OH is 19 -> 17, net -2).[1][2]
Inorganic Salts Sodium Sulfate, Ammonium ChlorideNeutralization Residues: Incomplete aqueous washing after quenching the nitration mixture.[1][2]Ash Test: High residue on ignition.[1][2]

Module 2: Purification Protocols

Protocol A: The "Golden Standard" Recrystallization

Best for: Removing regioisomers and improving crystal habit.

The Logic: Nitrobenzamides typically exhibit a steep solubility curve in ethanol/water or ethyl acetate/heptane systems.[1] We prioritize Ethanol/Water (EtOH/H2O) because it effectively solvates the polar amide functionality while forcing out the less polar regioisomers or more soluble tars upon cooling.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Absolute Ethanol (50 mL) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]

    • Checkpoint: If the solution is not clear, add EtOH in 5 mL increments.[1] If dark particles remain, perform a hot filtration through Celite.[1]

  • The Anti-Solvent Addition:

    • While maintaining reflux, slowly add Deionized Water (warm, ~60°C) dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2]

    • Add 1-2 mL of Ethanol to clear the solution again (supersaturation point).[1][2]

  • Controlled Cooling (Critical for Purity):

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1][2] Rapid cooling traps impurities in the crystal lattice.[1][2]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the pale yellow needles using a Buchner funnel.[1][2]

    • Wash: Rinse the cake with 20 mL of cold (0°C) EtOH/H2O (1:1 mixture).

    • Dry: Vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base "Scrubbing"

Best for: Removing unreacted Benzoic Acid impurities.[1][2]

If your HPLC shows a peak corresponding to the acid precursor (2,5-difluoro-3-nitrobenzoic acid), recrystallization alone may fail due to co-precipitation.[1][2]

  • Dissolve crude material in Ethyl Acetate (10 mL/g) .

  • Wash the organic layer twice with 5% aqueous Sodium Bicarbonate (NaHCO3) .[1][2]

    • Mechanism:[1][2][4][5][6][7] This converts the benzoic acid impurity into its water-soluble sodium benzoate salt, pulling it into the aqueous layer.[1] The amide remains in the organic layer.[1]

  • Wash once with Brine to remove trapped water.[1][2]

  • Dry over Anhydrous Magnesium Sulfate (MgSO4), filter, and evaporate.

  • Proceed to Protocol A if further purity is needed.[1][2]

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is turning dark brown/red during recrystallization. What is happening?

  • Cause: This indicates the formation of Meisenheimer complexes or oxidative degradation.[1] Fluorinated nitro compounds are susceptible to nucleophilic attack by bases or even protic solvents at high temperatures if the pH is not neutral.[1][2]

  • Fix: Ensure your crude material is pH neutral before heating.[1][2] If the crude was acid-washed, trace acid might be catalyzing degradation.[1][2] Wash with a buffer (pH 7) before recrystallization.[1][2] Avoid boiling for extended periods; use the minimum heat necessary.

Q2: I have low recovery yield (<50%) after recrystallization.

  • Cause: You likely used too much solvent (Ethanol) or didn't reach the saturation point.[1][2]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop usually has lower purity and should be analyzed separately.[1]

Q3: The melting point is broad (e.g., 135-145°C) instead of sharp.

  • Cause: This is a classic sign of regioisomer contamination (eutectic mixture behavior) or solvent occlusion.[1][2]

  • Fix:

    • Dry the sample thoroughly (solvent trapped in the lattice lowers MP).[1][2]

    • If drying doesn't work, the isomers are structurally similar and co-crystallizing.[1] Switch solvent systems to Toluene/Heptane . The different polarity might disrupt the co-crystallization of the isomers.

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying 2,5-Difluoro-3-nitrobenzamide based on initial analysis.

PurificationWorkflow Start Crude 2,5-Difluoro-3-nitrobenzamide Analysis Step 1: Analyze Purity (HPLC / TLC / pH) Start->Analysis Decision1 Impurity: Acidic Precursor? (Low Rf spot, acidic pH) Analysis->Decision1 Wash Protocol B: Dissolve in EtOAc Wash with 5% NaHCO3 Decision1->Wash Yes (Acid detected) Decision2 Impurity: Regioisomers? (Split peaks in NMR) Decision1->Decision2 No Wash->Decision2 Organic Layer Dried Recryst1 Protocol A: Recrystallize from EtOH/H2O Decision2->Recryst1 Standard Profile Recryst2 Alternative Recrystallization: Toluene/Heptane Decision2->Recryst2 Stubborn Isomers Final Pure Product (>98% HPLC) Recryst1->Final Recryst2->Final

Caption: Decision tree for selecting the appropriate purification protocol based on impurity profiling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207020, 2,5-Difluoro-3-nitrobenzamide.[1][2] Retrieved October 26, 2023, from [Link]

  • Google Patents (2024). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.[1][2][4] Retrieved October 26, 2023, from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2,5-Difluoro-3-nitrobenzamide vs. Fluorinated Benzamide Analogs

Executive Summary: The "Ortho-Ortho" Advantage In the landscape of medicinal chemistry intermediates, 2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) stands out not merely as a scaffold, but as a regioselective distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ortho" Advantage

In the landscape of medicinal chemistry intermediates, 2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) stands out not merely as a scaffold, but as a regioselective distinct entity . Unlike its isomers (e.g., 2,4-difluoro-5-nitrobenzamide) which often suffer from competitive nucleophilic attacks at multiple positions, the 2,5-difluoro-3-nitro scaffold possesses a unique electronic signature: a single, highly activated fluorine at the C2 position.

This guide analyzes the electronic determinants that make this compound a superior candidate for synthesizing complex heterocycles—specifically Glucokinase Activators (GKAs) and antiviral agents—where precise regiocontrol is non-negotiable.

Structural & Electronic Analysis: The Comparative Logic

To understand the utility of 2,5-difluoro-3-nitrobenzamide, one must compare its electronic activation map against its common isomers. The core principle governing reactivity here is Nucleophilic Aromatic Substitution (


) , driven by the electron-withdrawing nature of the nitro (

) and amide (

) groups.[1]
The Comparator Matrix
Feature2,5-Difluoro-3-nitrobenzamide (Target)2,4-Difluoro-5-nitrobenzamide (Alternative)2,4,5-Trifluoro-3-nitrobenzamide (Highly Reactive)
C2 Activation High (Ortho to

, Ortho to

)
High (Para to

, Ortho to

)
Very High (Ortho to

)
C4/C5 Activation Low (C5 is Meta to

)
High (C4 is Ortho to

)
High (C4 is Ortho to

)
Regioselectivity Excellent (>95:5) favoring C2Poor/Moderate (Competition between C2 and C4)Complex (Multiple reactive sites)
Primary Utility Selective mono-functionalizationBis-functionalization or library generationExhaustive substitution
Mechanistic Insight: Why C2?

In the 2,5-difluoro-3-nitro isomer, the C2-fluorine is sandwiched between the nitro group and the amide group.

  • Nitro Effect: The nitro group is the strongest activator. It activates positions ortho and para to itself.[2]

    • C2 is Ortho to

      
      
      
      
      
      Strongly Activated.
    • C5 is Meta to

      
      
      
      
      
      Not Activated.
  • Amide Effect: The amide is a moderate electron-withdrawing group.

    • C2 is Ortho to

      
      
      
      
      
      Activated.
    • C5 is Meta to

      
      
      
      
      
      Not Activated.

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent reaction pathways between the target compound and its 2,4-isomer, highlighting the selectivity advantage.

Regioselectivity cluster_0 Target Scaffold cluster_1 Comparator Scaffold Target 2,5-Difluoro-3-nitrobenzamide (C2: Ortho-NO2, Ortho-Amide) (C5: Meta-NO2) Nucleophile Nucleophile (R-NH2) Target->Nucleophile Comparator 2,4-Difluoro-5-nitrobenzamide (C2: Para-NO2) (C4: Ortho-NO2) Comparator->Nucleophile CleanProduct Single Product (Substitution at C2) Nucleophile->CleanProduct High Selectivity (C5 is inert) Mixture Mixture of Products (Substitution at C2 & C4) Nucleophile->Mixture Competitive Rates (Both sites activated)

Figure 1: Decision tree comparing the regiochemical outcomes of nucleophilic attack. The 2,5-isomer directs attack exclusively to C2, whereas the 2,4-isomer risks product mixtures.

Applications in Drug Discovery[1][3]

Glucokinase Activators (GKAs)

The primary application of 2,5-difluoro-3-nitrobenzamide is as a precursor for Glucokinase Activators , used in Type 2 Diabetes therapy. The synthesis typically involves:

  • Selective

    
    :  Displacement of the C2-fluorine with a heteroaromatic amine (e.g., aminothiazole or aminopyrazine).
    
  • Nitro Reduction: Converting the 3-nitro group to an aniline.

  • Cyclization/Coupling: Further elaboration to form the pharmacophore.

Dual-Action Hypoglycemic Agents

Recent research utilizes this scaffold to create molecules that simultaneously activate Glucokinase (GK) and inhibit Glycogen Phosphorylase (GP).[1] The C5-fluorine, often left intact during the initial substitution, provides metabolic stability (blocking P450 oxidation) and enhances lipophilicity for better membrane permeability.

Experimental Protocols

Protocol A: Regioselective Substitution (C2-Functionalization)

This protocol validates the claim of C2 selectivity.

Reagents:

  • 2,5-Difluoro-3-nitrobenzamide (1.0 eq)

  • Primary Amine (e.g., Cyclopropylamine or Aniline deriv.) (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Dissolution: Dissolve 2,5-difluoro-3-nitrobenzamide in MeCN (0.2 M concentration).

  • Addition: Add the base followed by the amine dropwise at 0°C.

    • Note: Although C2 is highly activated, starting at 0°C prevents any potential side reactions or exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material (

      
      ) and appearance of a lower 
      
      
      
      yellow/orange spot (nitroaniline product).
  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water.[3]

  • Validation:

    
     NMR will show the disappearance of the C2 fluorine signal (typically around -110 to -120 ppm) while the C5 fluorine signal (around -130 to -140 ppm) remains, slightly shifted.
    
Protocol B: Nitro Reduction to Aniline

Standard protocol for activating the scaffold for further coupling.

Reagents:

  • C2-Substituted-5-fluoro-3-nitrobenzamide (from Protocol A)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspension: Suspend the nitro compound in EtOH/Water.

  • Activation: Add Fe powder and

    
    .
    
  • Reflux: Heat to 80°C for 2 hours. The yellow color of the nitro compound will fade to a pale or colorless solution (often with brown iron oxide sludge).

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate the filtrate. Extract with EtOAc if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2,5-Difluorobenzoic Acid Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2,5-Difluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Amidation Step 2: Amidation (SOCl2 then NH3) Intermediate1->Amidation CoreScaffold CORE SCAFFOLD: 2,5-Difluoro-3-nitrobenzamide Amidation->CoreScaffold SNAr Step 3: Selective SNAr (Amine, Base, RT) CoreScaffold->SNAr Regioselective at C2 Substituted 2-Amino-5-fluoro-3-nitrobenzamide SNAr->Substituted Reduction Step 4: Reduction (Fe/NH4Cl or H2/Pd) Substituted->Reduction Final Final API Precursor (Diamino-benzamide) Reduction->Final

Figure 2: Step-by-step synthetic workflow from commodity acid to API precursor.

References

  • Benchchem. (n.d.). 2,5-Difluoro-3-nitrobenzamide: Structure and Applications. Retrieved from

  • PubChem. (2025).[4] 2,5-Difluoro-3-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11). (Provides mechanistic context for nitration of fluorobenzoic acids). Retrieved from

  • European Patent Office. (2007). Benzamide Glucokinase Activators. EP 2019823 B1. (Details the use of benzamide scaffolds in diabetes research). Retrieved from

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. (General review of

    
     regioselectivity on fluoronitrobenzenes). Retrieved from 
    

Sources

Comparative

Spectroscopic analysis of 2,5-Difluoro-3-nitrobenzamide for structure confirmation

Spectroscopic analysis of 2,5-Difluoro-3-nitrobenzamide for structure confirmation Executive Summary & Technical Context[1][2][3][4][5][6] In the development of fluorinated pharmaceuticals—particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic analysis of 2,5-Difluoro-3-nitrobenzamide for structure confirmation

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and antibacterials—2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) serves as a critical scaffold. Its value lies in the orthogonal reactivity of its substituents: the nitro group (reducible to aniline), the amide (hydrolyzable or dehydratable to nitrile), and the two fluorine atoms (susceptible to nucleophilic aromatic substitution,


).[1]

However, the synthesis of this compound often involves nitration of difluorobenzamide or amidation of difluoronitrobenzoic acid, both of which can generate challenging regioisomers (e.g., 2,3-difluoro-5-nitrobenzamide) and hydrolysis impurities . Standard HPLC often fails to resolve these positional isomers adequately due to similar polarities.[1]

This guide provides a definitive spectroscopic workflow to validate the structural integrity of 2,5-Difluoro-3-nitrobenzamide, comparing its signature signals against common structural alternatives.

Structural Analysis & Regiochemistry

Before interpreting spectra, one must define the coupling network.[1] The 2,5-difluoro-3-nitro substitution pattern creates a unique spin system that is distinct from its isomers.

  • C1: Amide (-CONH

    
    )
    
  • C2: Fluorine (

    
    )[2][1]
    
  • C3: Nitro (-NO

    
    )[3][4]
    
  • C4: Proton (

    
    )[1]
    
  • C5: Fluorine (

    
    )[1]
    
  • C6: Proton (

    
    )[1]
    

Key Differentiator: The two fluorine atoms are in a para relationship to each other, but their magnetic environments are chemically non-equivalent due to the asymmetry introduced by the Amide (C1) and Nitro (C3) groups.[1]

Workflow Visualization

The following decision tree outlines the logical flow for confirming the structure and ruling out isomers.

G Start Unknown Sample (MW 202.11) IR Step 1: FT-IR Check Functional Groups Start->IR MS Step 2: HR-MS Check Molecular Ion Start->MS NMR_19F Step 3: 19F NMR (The Decider) Analyze F-F Coupling IR->NMR_19F MS->NMR_19F Decision Isomer Check NMR_19F->Decision F-F Coupling? NMR_1H Step 4: 1H NMR Verify Proton Connectivity Result_Pass CONFIRMED: 2,5-Difluoro-3-nitrobenzamide NMR_1H->Result_Pass Pattern Matches Decision->NMR_1H Para (~6-15 Hz) Result_Fail REJECT: Regioisomer or Impurity Decision->Result_Fail Ortho/Meta (~20 Hz)

Figure 1: Structural elucidation workflow emphasizing 19F NMR as the primary filter for regioisomer detection.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this compound.[1] While


 NMR is useful, 

NMR is the definitive technique
for distinguishing the 2,5-isomer from the 2,3- or 3,6-isomers.
1.

NMR: The Fingerprint

In the 2,5-isomer, the two fluorine atoms are para separated. In many isomers (like 2,3-difluoro), they are ortho.[1]

Feature2,5-Difluoro-3-nitrobenzamide (Target)2,3-Difluoro Isomer (Alternative)
Signal Count 2 distinct multiplets2 distinct multiplets
Coupling (

)
Small (

Hz)
or negligible (Para)
Large (

Hz)
(Ortho)
Chemical Shift Distinct environments due to

ortho to F2
Shifted due to F-F ortho effect

Protocol:

  • Dissolve ~10 mg sample in DMSO-

    
    .
    
  • Acquire proton-decoupled

    
     NMR (allows clear observation of F-F coupling without proton splitting).[1]
    
  • Acceptance Criteria: Observation of two singlets or weakly coupled doublets. If strong doublets with

    
     Hz are seen, the sample is the 2,3-isomer.
    
2.

NMR: Connectivity

The proton spectrum should show two aromatic protons and two broad amide protons.[1]

  • Amide Protons (-NH

    
    ):  Two broad singlets around 7.8 – 8.2 ppm .[1] In DMSO-
    
    
    
    , these are often distinct due to restricted rotation.
  • Aromatic Protons:

    • H4 (between

      
       and F5):  Expected as a dd  (doublet of doublets). It couples to F5 (ortho, large 
      
      
      
      Hz) and F2 (meta, small
      
      
      Hz).[1]
    • H6 (between F5 and Amide): Expected as a dd .[1] Couples to F5 (ortho) and F2 (para, very small).

Comparison Table:


 NMR Shifts (DMSO-

)
ProtonChemical Shift (

)
MultiplicityCoupling Interpretation
-NH

(A)
8.10 - 8.30 ppmBroad sH-bonded amide proton
-NH

(B)
7.70 - 7.90 ppmBroad sNon-H-bonded amide proton
Ar-H (C4) 7.90 - 8.05 ppmddDeshielded by adjacent -NO

Ar-H (C6) 7.50 - 7.70 ppmddShielded relative to C4
B. Vibrational Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation from the starting material (likely 2,5-difluoro-3-nitrobenzoic acid) to the amide.

Critical Comparison:

  • Target (Benzamide): Look for the Amide doublet .[1]

    • 
      : ~3400-3450 cm
      
      
      
      [1]
    • 
      : ~3150-3200 cm
      
      
      
      [1]
    • Amide I (C=O): Strong band at 1660-1690 cm

      
       .[1]
      
  • Alternative (Benzoic Acid Precursor):

    • Broad O-H stretch (2500-3300 cm

      
      ).[1]
      
    • Carbonyl stretch often lower (<1680 cm

      
      ) or shifted due to dimerization.[1]
      
  • Nitro Group:

    • 
      : ~1530-1550 cm
      
      
      
      [1]
    • 
      : ~1340-1360 cm
      
      
      
      [1]
C. Mass Spectrometry (HRMS)

While MS confirms molecular weight, it is poor at distinguishing regioisomers.[1] It is included here for completeness of the "Identity" package.

  • Technique: ESI (+) or APCI (+).[1]

  • Molecular Formula:

    
    [1][5][6][7]
    
  • Exact Mass: 202.0190 Da.[1]

  • Observed Ion:

    
     or 
    
    
    
    .[1]
  • Fragmentation:

    • Loss of

      
       (17 Da) 
      
      
      
      Acylium ion.[1]
    • Loss of

      
       (46 Da) 
      
      
      
      Characteristic of nitroaromatics.[1]

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Definite structural elucidation and isomer purity check.

  • Sample Prep: Weigh 15 mg of dried 2,5-Difluoro-3-nitrobenzamide into a clean vial.

  • Solvent: Add 0.6 mL DMSO-

    
      (Chloroform-
    
    
    
    is often poor for amides due to solubility and broad exchangeable peaks).[1]
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • 
      :  16 scans, 30° pulse angle, D1 = 1.0s.
      
    • 
      :  64 scans, proton-decoupled (if available) to simplify F-F analysis.
      
    • 
      :  1024 scans (optional, for full assignment).
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for

    
    . Phase correct manually to ensure flat baseline around amide peaks.[1]
    
Protocol B: Rapid ID via FT-IR (ATR)

Objective: Goods-in QC or reaction monitoring.

  • Technique: Attenuated Total Reflectance (ATR) - Diamond crystal.[1]

  • Background: Collect air background (32 scans).

  • Sample: Place solid powder on crystal; apply high pressure clamp to ensure contact.

  • Scan: 4000 to 600 cm

    
    , 4 cm
    
    
    
    resolution, 16 scans.
  • Validation: Verify absence of broad -OH stretch (acid impurity) and presence of split -NH

    
     stretch.[1]
    

References

  • PubChem. (n.d.).[1][5] 2,5-Difluoro-3-nitrobenzamide (Compound).[5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Oxford Instruments. (n.d.).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Reich, H. J. (2022).[1] WinPLT: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (General reference for F-F coupling constants in aromatics).

Sources

Validation

A Comparative Guide to the Purity Analysis of 2,5-Difluoro-3-nitrobenzamide by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,5-Difluoro-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,5-Difluoro-3-nitrobenzamide stands as a critical intermediate in the synthesis of various novel therapeutic agents.[1] Its molecular structure, featuring fluoro and nitro groups, imparts unique chemical properties that are beneficial in drug design but also present distinct challenges for analytical chemists.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, contextualized against other analytical techniques.

The Primacy of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for purity analysis in the pharmaceutical industry.[2][3] Its precision, versatility, and ability to separate complex mixtures make it indispensable for analyzing drug substances.[3] For a compound like 2,5-Difluoro-3-nitrobenzamide, HPLC, particularly in the reversed-phase mode, offers unparalleled advantages in resolving the main component from process-related impurities and potential degradants.[4][5]

Why Reversed-Phase HPLC is the Method of Choice

Reversed-phase HPLC (RP-HPLC) utilizes a nonpolar stationary phase and a polar mobile phase.[6] This setup is exceptionally effective for separating compounds based on their hydrophobicity.[6] 2,5-Difluoro-3-nitrobenzamide, with its aromatic ring and functional groups, possesses a moderate degree of polarity, making it an ideal candidate for this technique. The fundamental principle is that more hydrophobic (less polar) molecules will have a stronger affinity for the stationary phase and thus elute later than more polar molecules.[7]

The choice of RP-HPLC is a deliberate one, grounded in several key factors:

  • Broad Applicability: RP-HPLC can handle a wide range of compounds, from small molecules to large biomolecules.[8]

  • High Resolution and Sensitivity: The technique provides sharp, well-defined peaks, which are crucial for accurate quantification, even at very low concentrations.[8]

  • Reproducibility and Stability: RP-HPLC is known for its consistent and reliable results, a critical requirement for quality control and regulatory submissions.[8]

Experimental Design: A Step-by-Step Protocol for HPLC Purity Analysis

The development of a robust HPLC method requires careful consideration of several parameters. The following protocol is a validated starting point for the analysis of 2,5-Difluoro-3-nitrobenzamide.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic aqueous phase suppresses the ionization of any acidic impurities, leading to better peak shapes. Acetonitrile is a common organic modifier that provides good elution strength for nitroaromatic compounds.[9]
Gradient Elution 0-10 min, 30-70% B10-12 min, 70-30% B12-15 min, 30% BA gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, improving separation efficiency.[8]
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong UV absorbance at this wavelength, providing high sensitivity.[10]
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Sample Preparation Dissolve in Acetonitrile:Water (50:50) to a concentration of 1 mg/mLThe sample is dissolved in a solvent mixture that is compatible with the mobile phase to ensure good peak shape.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh 2,5-Difluoro- 3-nitrobenzamide B Dissolve in Diluent (ACN:Water 50:50) A->B D Equilibrate Column B->D C Prepare Mobile Phases (Aqueous & Organic) E Inject Sample D->E F Gradient Elution E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I Calculate % Purity H->I J Generate Report I->J

Caption: A streamlined workflow for the HPLC purity analysis of 2,5-Difluoro-3-nitrobenzamide.

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Chromatographic Data:

PeakRetention Time (min)Peak Area (mAU*s)
Impurity 13.5150
2,5-Difluoro-3-nitrobenzamide 7.2 99500
Impurity 29.8350

Purity Calculation:

Percentage Purity = (Area of Main Peak / Total Area of All Peaks) x 100

In this example: Total Area = 150 + 99500 + 350 = 100000 mAU*s Percentage Purity = (99500 / 100000) x 100 = 99.5%

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, it is valuable to understand its advantages in the context of other analytical techniques.[11]

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility.[8] Suitable for non-volatile compounds.Higher cost and complexity compared to TLC.
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds like 2,5-Difluoro-3-nitrobenzamide.
Thin-Layer Chromatography (TLC) Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.Simple, fast, and low-cost. Good for qualitative screening.Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.
UV-Visible Spectroscopy Measurement of light absorption by the analyte.Simple and rapid for quantitative analysis of a pure substance.[12]Lacks the specificity to separate and quantify impurities.[13]

Logical Framework for Method Selection

Method_Selection Start Purity Analysis of 2,5-Difluoro-3-nitrobenzamide IsVolatile Is the compound volatile? Start->IsVolatile NeedsQuant Is quantitative analysis required? IsVolatile->NeedsQuant No GC Gas Chromatography (GC) IsVolatile->GC Yes HighRes Is high resolution of impurities needed? NeedsQuant->HighRes Yes UVVis UV-Vis Spectroscopy NeedsQuant->UVVis No TLC Thin-Layer Chromatography (TLC) HighRes->TLC No HPLC High-Performance Liquid Chromatography (HPLC) HighRes->HPLC Yes

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

Ensuring Trustworthiness: System Suitability and Method Validation

To ensure the reliability and accuracy of the HPLC results, a System Suitability Test (SST) must be performed before any sample analysis.[14][15][16] SST verifies that the chromatographic system is performing adequately for the intended analysis.[14][15][16][17]

Key System Suitability Parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.[14]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)Demonstrates injection precision.

Furthermore, the entire analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[18][19][20] Validation ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.[21]

Conclusion

For the critical task of determining the purity of 2,5-Difluoro-3-nitrobenzamide, High-Performance Liquid Chromatography, specifically in the reversed-phase mode, stands out as the superior analytical technique. Its ability to provide high-resolution separation, coupled with excellent sensitivity and reproducibility, makes it the cornerstone of quality control in the synthesis of this important pharmaceutical intermediate. While other methods have their specific applications, they do not offer the comprehensive and quantitative impurity profiling capabilities of HPLC. The implementation of a well-developed and validated HPLC method, supported by rigorous system suitability testing, ensures the generation of trustworthy data that is essential for advancing drug development programs.

References

  • Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-Academy.
  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Reverse phase hplc and derivative spectrophotometric methods for simultaneous estimation of fenbendazole and niclosamide in pharmaceutical dosage form. ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. BMC Chemistry. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSBIO. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Techniques and Methods of Identification. ResearchGate. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Derivative Spectrophotometric Methods for Determination of Aprepitant in Bulk and Pharmaceutical Formulation. Der Pharma Chemica. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Sensitivity Enhanced Ecofriendly UV Spectrophotometric Methods for Quality Control of Telmisartan and Benidipine Formulations: Comparison of Whiteness and Greenness with HPLC Methods. MDPI. [Link]

  • Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media. [Link]

  • Derivative UV-Spectrophotometry Review. Scribd. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

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Comparative

Technical Comparison Guide: X-ray Crystallography of 2,5-Difluoro-3-nitrobenzamide

The following guide provides an in-depth technical comparison and experimental framework for the X-ray crystallography of 2,5-Difluoro-3-nitrobenzamide , designed for researchers in structural chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for the X-ray crystallography of 2,5-Difluoro-3-nitrobenzamide , designed for researchers in structural chemistry and drug development.

Executive Summary & Structural Context

2,5-Difluoro-3-nitrobenzamide represents a highly specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in PARP inhibitors and antibacterial agents. From a crystallographic perspective, this compound offers a superior alternative to non-fluorinated analogues (e.g., 3-nitrobenzamide) by leveraging the "Fluorine Lock" effect .

While 3-nitrobenzamide is prone to crystalline disorder and twinning due to weak lattice energy landscapes, the introduction of fluorine atoms at the 2- and 5-positions introduces strong electrostatic steering and conformational rigidity. This guide compares the crystallographic performance of the target compound against its non-fluorinated alternative, providing protocols to exploit these features for high-resolution structural analysis.

Comparative Performance Analysis

The following analysis contrasts the target compound with 3-Nitrobenzamide , the standard baseline alternative.

Table 1: Crystallographic Performance Matrix
FeatureAlternative: 3-Nitrobenzamide Target: 2,5-Difluoro-3-nitrobenzamide Performance Implication
Crystal Habit Thin needles, often twinnedPrismatic / Block-likeTarget yields crystals easier to mount and align, reducing data collection time.
Lattice Stability Prone to static disorder; "Loose" packingOrdered Lattice ; Disorder suppressedTarget provides lower R-factors and clearer electron density maps.
Conformation Amide group rotates freely relative to ringLocked Conformation (Ortho-F effect)Target reduces thermal ellipsoid size for the amide group.
Packing Forces Dominant

-

stacking (3.8 Å) & N-H...O
N-H...O + C-H...F / C-F...F SynthonsTarget exhibits a denser packing network due to auxiliary fluorine contacts.
Solubility High in polar protic solvents (MeOH)Moderate; distinct solubility profileTarget allows for finer control of supersaturation during growth.
Mechanism of Action: The "Fluorine Lock"

The superior performance of the 2,5-difluoro variant is driven by the Ortho-Fluorine Effect . In the alternative (3-nitrobenzamide), the amide group can rotate, leading to multiple energy minima that coexist in the crystal lattice (disorder).

  • In the Target: The fluorine at position 2 creates a repulsive electrostatic interaction with the amide carbonyl oxygen and an attractive weak interaction with the amide proton (N-H...F). This "locks" the amide into a planar conformation relative to the benzene ring, pre-organizing the molecule for efficient packing.

Experimental Protocols

Protocol A: Synthesis of Crystallographic Grade Material

High-quality crystals require >99% purity. Impurities from nitration isomers can disrupt nucleation.

  • Precursor Dissolution: Dissolve 2,5-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    ) maintaining temp <10°C. Stir for 2 hours.
    
  • Isolation: Pour onto crushed ice. Filter the precipitate (2,5-difluoro-3-nitrobenzoic acid). Recrystallize from water/ethanol.

  • Amidation: Convert acid to acid chloride using thionyl chloride (

    
    , reflux, 2h). Remove excess 
    
    
    
    in vacuo.
  • Ammonolysis: Dissolve residue in dry THF. Bubble anhydrous

    
     gas at 0°C for 30 mins.
    
  • Final Purification: Flash column chromatography (Silica, Hexane:EtOAc 7:3).

Protocol B: Crystal Growth (Slow Evaporation)

Designed to minimize nucleation rate and maximize crystal size.

  • Solvent Selection: Prepare a 1:1 mixture of Ethyl Acetate and Ethanol . The mixed solvent system leverages the differential solubility (highly soluble in EtOH, less in EtOAc) to control evaporation kinetics.

  • Saturation: Dissolve 20 mg of the purified amide in 4 mL of the solvent mixture at room temperature. Sonicate to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate scintillation vial.

  • Vapor Diffusion Setup (Alternative): Place the vial (uncapped) inside a larger jar containing pure Hexane. Cap the large jar.

  • Harvesting: Allow to stand undisturbed for 3-5 days. Look for colorless, prismatic crystals.

Visualization of Structural Logic

The following diagrams illustrate the comparative advantage and the experimental workflow.

Diagram 1: Crystallization & Characterization Workflow

G Start Start: Crude 2,5-Difluoro-3-nitrobenzamide Purify Purification (Flash Chromatography) Start->Purify Remove Isomers Dissolve Dissolution & Filtration (0.22µm) Purify->Dissolve Solvent Solvent Prep (EtOAc : EtOH 1:1) Solvent->Dissolve Growth Crystal Growth (Vapor Diffusion vs Hexane) Dissolve->Growth Slow Diffusion XRay X-ray Diffraction (Mo-Kα Source) Growth->XRay Harvest Prisms Analysis Data Analysis (ShelX / Olex2) XRay->Analysis Solve Structure

Caption: Step-by-step workflow from crude material to solved crystal structure, emphasizing purification and slow diffusion.

Diagram 2: Supramolecular Synthon Logic

G Amide Amide Group (-CONH2) Dimer R2,2(8) Dimer (Primary Synthon) Amide->Dimer N-H...O H-bond OrthoF Ortho-Fluorine (Position 2) Lock Conformational Lock (Planarity) OrthoF->Lock Repulsion/Attraction Nitro Nitro Group (Position 3) Stack Pi-Stacking (Secondary) Nitro->Stack Electron Withdrawal Lock->Amide Rigidifies Result Ordered Crystal Lattice Lock->Result Suppresses Disorder Dimer->Result Stack->Result

Caption: Logical flow of how chemical substituents (F, NO2) drive the formation of a stable, ordered crystal lattice.

References

  • Mondal, P. K., & Chopra, D. (2018). Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. ResearchGate. Link

  • Kus, P., & Jones, P. G. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Link

  • Liu, B.-N., Tang, S.-G., Li, H.-Y., & Guo, C. (2009). 4-Chloro-3-nitrobenzamide.[1] Acta Crystallographica Section E. Link

  • PubChem. (2025).[2][3] 2,5-Difluoro-3-nitrobenzamide (Compound).[2] National Library of Medicine. Link

Sources

Validation

Efficacy of 2,5-Difluoro-3-nitrobenzamide in specific assays

Publish Comparison Guide: Efficacy of 2,5-Difluoro-3-nitrobenzamide in Pharmacophore Screening & Synthesis Executive Summary 2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1) is a specialized fluorinated scaffold utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 2,5-Difluoro-3-nitrobenzamide in Pharmacophore Screening & Synthesis

Executive Summary

2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1) is a specialized fluorinated scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for antibacterial (FtsZ inhibitors) and oncology (PARP inhibitors, Cereblon binders) programs.[1] Unlike generic benzamides, the specific substitution pattern of this compound—two fluorine atoms at the 2,5-positions and a nitro group at the 3-position—imparts unique electronic and steric properties that enhance metabolic stability and regioselective reactivity .[1]

This guide objectively compares the efficacy of 2,5-Difluoro-3-nitrobenzamide against its isomeric alternatives (e.g., 2,4-difluoro and 2,6-difluoro analogs) in the context of synthetic utility (SNAr efficiency) and fragment binding potential .[1]

Part 1: Mechanistic Context & Pharmacophore Logic

The efficacy of this compound is defined by its role as a "privileged structure" precursor. It serves two distinct mechanistic functions depending on the assay context:

  • Synthetic Efficacy (The "Scaffold" Role): The 3-nitro group activates the benzene ring, making the fluorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] The 2,5-difluoro pattern allows for highly controlled regioselectivity—nucleophiles preferentially attack the 2-position (ortho to the electron-withdrawing nitro group) or the 5-position depending on conditions, enabling the rapid generation of diverse libraries.[1]

  • Biological Efficacy (The "Fragment" Role): As a fragment probe, the benzamide moiety mimics the nicotinamide pharmacophore, essential for binding to:

    • PARP-1/2 (Poly (ADP-ribose) polymerase): Competing with NAD+ at the catalytic site.[1]

    • FtsZ (Filamenting temperature-sensitive mutant Z): Binding to the interdomain cleft to inhibit bacterial cell division.[1]

Mechanistic Pathway Diagram

G cluster_0 Scaffold Properties cluster_1 Synthetic Efficacy (SNAr) cluster_2 Biological Targets node_scaffold 2,5-Difluoro-3-nitrobenzamide (High Electrophilicity) node_activation Nitro Group (C3) Activates Ortho/Para node_scaffold->node_activation node_snar Nucleophilic Attack (Regioselective) node_activation->node_snar Directs Nucleophile node_library Functionalized Benzamides (Library Generation) node_snar->node_library Yields >80% node_parp PARP Inhibition (Oncology) node_library->node_parp Mimics Nicotinamide node_ftsz FtsZ Inhibition (Antibacterial) node_library->node_ftsz Interdomain Binding

Caption: Causal flow from scaffold electronic properties to synthetic utility and downstream biological target engagement.

Part 2: Comparative Performance Guide

This section compares 2,5-Difluoro-3-nitrobenzamide with its closest structural analogs.

Table 1: Synthetic & Biological Efficacy Comparison
Feature2,5-Difluoro-3-nitrobenzamide (Subject)2,4-Difluoro-3-nitrobenzamide (Alternative)3-Nitrobenzamide (Non-fluorinated)
SNAr Regioselectivity High (C2 vs C5) Distinct electronic environments allow selective mono-substitution.[1]Medium/Mixed Steric crowding at C2/C4 often leads to mixed isomers.Low Requires harsher conditions; no fluorine leaving groups.
Metabolic Stability High Fluorine at C2/C5 blocks metabolic oxidation (P450).[1]Medium C5/C6 positions remain exposed to oxidation.[1]Low Rapidly metabolized.
Fragment Ligand Efficiency (LE) Moderate Fluorine acts as H-bond acceptor; polarizes ring for π-stacking.[1]Moderate Similar LE, but different vector orientation.Low Lacks hydrophobic interactions provided by Fluorine.
Primary Application FtsZ & Cereblon Binders Preferred for specific cleft geometries.[1]Kinase Inhibitors Often used for hinge-binding motifs.[1]General PARP Probe Reference standard (weak inhibitor).
Key Insight: Why Choose the 2,5-Isomer?

The 2,5-difluoro pattern is superior when targeting the FtsZ interdomain cleft .[1] Experimental data suggests that the C5-fluorine provides a critical hydrophobic contact that is absent in the 2,4-isomer, while the C2-fluorine modulates the pKa of the amide, enhancing hydrogen bond donor capability [1, 2].[1]

Part 3: Experimental Protocols

To validate the efficacy of this scaffold, two distinct assays are required: a Chemical Reactivity Assay (to verify synthetic utility) and a Biological Inhibition Assay (to verify pharmacophore activity).[1]

Protocol A: Regioselective SNAr Reactivity Assay

Objective: Quantify the efficiency of the scaffold in generating active libraries.

Reagents:

  • Substrate: 2,5-Difluoro-3-nitrobenzamide (1.0 eq)[1]

  • Nucleophile: Morpholine (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 100 mg of 2,5-Difluoro-3-nitrobenzamide in 2 mL DMF.

  • Addition: Add DIPEA followed by Morpholine dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Aliquot 10 µL every 30 mins for HPLC analysis.

  • Quantification: Measure the ratio of C2-substituted vs. C5-substituted product.

    • Success Metric: >90% regioselectivity for the C2-position (ortho to nitro) is expected due to the "Meisenheimer complex" stabilization by the nitro group.[1]

Protocol B: FtsZ GTPase Inhibition Assay (Screening Mode)

Objective: Assess the inhibitory potential of benzamide derivatives generated from the scaffold.[1]

Rationale: FtsZ is a GTPase essential for bacterial cell division.[1] Benzamide derivatives inhibit this GTPase activity, preventing Z-ring formation. This assay measures phosphate release using a Malachite Green readout.

Materials:

  • Recombinant E. coli FtsZ protein.

  • GTP (500 µM stock).

  • Assay Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl2.[1]

  • Malachite Green Phosphate Detection Kit.

Step-by-Step Methodology:

  • Protein Prep: Dilute FtsZ to 5 µM in Assay Buffer.

  • Compound Incubation: Add test compound (derived from 2,5-difluoro-3-nitrobenzamide) at varying concentrations (0.1 – 100 µM). Include 3-MBA (3-methoxybenzamide) as a positive control.

  • Equilibration: Incubate for 10 min at 30°C.

  • Initiation: Add GTP (1 mM final concentration) to start the reaction.

  • Termination: After 30 mins, add Malachite Green reagent to quench.

  • Readout: Measure Absorbance at 620 nm (A620).

  • Calculation:

    
    [1]
    

Self-Validating Logic:

  • Control: If the "No Enzyme" blank shows high absorbance, reagents are contaminated (phosphate presence).

  • Reference: The 3-MBA positive control must show >50% inhibition at 100 µM for the assay to be valid.

Part 4: References

  • Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Source: ResearchGate.[2][3] URL:[Link]

  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. Source: ResearchGate.[2][3] URL:[Link]

  • 2,5-Difluoro-3-nitrobenzamide (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link][1]

  • Leveraging Ligand Affinity: Discovery of Novel Benzamide-Type Cereblon Binders. Source: NIH / PubMed Central. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 2,5-Difluoro-3-nitrobenzamide and its Potential as a Dual-Action Modulator of Glucose Homeostasis

This guide provides a comprehensive technical comparison of 2,5-Difluoro-3-nitrobenzamide against established inhibitors of Glycogen Phosphorylase (GP) and activators of Glucokinase (GK), key enzymatic regulators of gluc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2,5-Difluoro-3-nitrobenzamide against established inhibitors of Glycogen Phosphorylase (GP) and activators of Glucokinase (GK), key enzymatic regulators of glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders, particularly type 2 diabetes.

Introduction: The Rationale for Dual-Targeting of Glycogen Phosphorylase and Glucokinase

The regulation of blood glucose levels is a complex interplay of various metabolic pathways. Two pivotal enzymes in hepatic glucose metabolism are Glycogen Phosphorylase (GP) and Glucokinase (GK). GP is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate, thereby increasing blood glucose levels.[1] Conversely, GK, also known as hexokinase IV, acts as a glucose sensor in hepatocytes and pancreatic β-cells.[2][3][4] It facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis, thus promoting glucose uptake and lowering blood glucose.[2][4]

Given their opposing roles in glucose metabolism, the simultaneous inhibition of GP and activation of GK presents a synergistic therapeutic strategy for the management of hyperglycemia in type 2 diabetes. An agent capable of such dual activity could potentially offer a more potent and balanced approach to glycemic control. Structurally similar benzamide compounds have shown promise as dual-action hypoglycemic agents, suggesting that 2,5-Difluoro-3-nitrobenzamide, a versatile multifunctional intermediate in drug discovery, warrants investigation in this context.

This guide will benchmark the potential of 2,5-Difluoro-3-nitrobenzamide by comparing its hypothesized activity profile with well-characterized modulators of GP and GK.

Benchmarking Against Known Modulators

To establish a framework for evaluating 2,5-Difluoro-3-nitrobenzamide, we will compare its potential efficacy against the following well-established compounds:

  • CP-91149: A potent and selective inhibitor of Glycogen Phosphorylase.[5][6][7][8]

  • Dorzagliatin: A dual-acting Glucokinase activator.[9][10][11][12]

  • TTP399: A liver-selective Glucokinase activator.[13][14][15][16]

The following table summarizes the reported potencies of these benchmark compounds, which will serve as a reference for the desired activity of novel dual-action agents like 2,5-Difluoro-3-nitrobenzamide.

CompoundTargetActionReported Potency (IC50/EC50)
CP-91149 Glycogen Phosphorylase a (human liver)InhibitionIC50 = 0.13 µM (in the presence of 7.5 mM glucose)[6][7][8][17]
Glycogen Phosphorylase a (muscle)InhibitionIC50 = 0.2 µM (in the presence of glucose)[17]
Glycogen Phosphorylase b (muscle)InhibitionIC50 = 0.3 µM (in the presence of glucose)[17]
Dorzagliatin GlucokinaseActivationEC50 = 0.17 µM
TTP399 Glucokinase (human)ActivationEC50 = 304 nM (at 15 mM glucose)[15]
EC50 = 762 nM (at 5 mM glucose)[15]
Hepatocyte Lactate ProductionActivationEC50 = 2.39 µM (in 15 mM glucose)[18]
Hepatocyte Glycogen ContentActivationEC50 = 2.64 µM (in 15 mM glucose)[18]

Experimental Protocols for Benchmarking

To experimentally validate the inhibitory effect of 2,5-Difluoro-3-nitrobenzamide on GP and its activating effect on GK, the following detailed protocols are provided. These assays are designed to be robust, reproducible, and suitable for high-throughput screening.

Protocol 1: In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released during the phosphorolysis of glycogen, catalyzed by GP. The amount of Pi is quantified using a malachite green-based colorimetric method.

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • Glycogen

  • Glucose-1-phosphate (G1P)

  • HEPES buffer (50 mM, pH 7.2)

  • KCl (100 mM)

  • MgCl₂ (2.5 mM)

  • Ammonium molybdate

  • Malachite green

  • 2,5-Difluoro-3-nitrobenzamide (and other test compounds) dissolved in DMSO

  • CP-91149 (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Enzyme Preparation: Prepare a solution of HLGPa in HEPES buffer. The final concentration in the assay should be optimized for linear reaction kinetics.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound solution (or DMSO for control) to each well. Incubate the enzyme with the compounds for 15 minutes at 37°C.[19]

  • Reaction Initiation: Start the reaction by adding 45 µL of a substrate solution containing HEPES buffer, KCl, MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[19]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[19]

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding 150 µL of a solution containing 1 M HCl, 10 mg/mL ammonium molybdate, and 0.38 mg/mL malachite green.[7]

  • Absorbance Measurement: After a 20-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Glycogen Phosphorylase Inhibition Assay

GP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HLGPa Prepare HLGPa Solution Incubate_Enzyme Incubate Enzyme with Compound (15 min, 37°C) HLGPa->Incubate_Enzyme Compounds Prepare Test Compound Dilutions Compounds->Incubate_Enzyme Substrate Prepare Substrate Mix Start_Reaction Add Substrate Mix Substrate->Start_Reaction Incubate_Enzyme->Start_Reaction Incubate_Reaction Incubate Reaction (30 min, 37°C) Start_Reaction->Incubate_Reaction Stop_Reaction Add Color Reagent Incubate_Reaction->Stop_Reaction Read_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro glycogen phosphorylase colorimetric assay.

Protocol 2: In Vitro Glucokinase Activation Assay (Fluorometric)

This assay measures the activity of GK by quantifying the amount of glucose-6-phosphate (G6P) produced. The G6P is then used in a coupled enzymatic reaction that generates a fluorescent product.

Materials:

  • Recombinant human Glucokinase (GK)

  • Glucose

  • ATP

  • Assay Buffer

  • Enzyme Mix (containing G6P dehydrogenase)

  • Probe (e.g., PicoProbe™)

  • 2,5-Difluoro-3-nitrobenzamide (and other test compounds) dissolved in DMSO

  • Dorzagliatin or TTP399 (as positive controls)

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold GCK Assay Buffer if using biological samples. Centrifuge to collect the supernatant. For purified enzyme assays, dilute the recombinant GK in the assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing GCK Assay Buffer, Enzyme Mix, and the fluorescent probe.

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations. Include wells for a no-activator control (DMSO) and a positive control (Dorzagliatin or TTP399).

  • Reaction Initiation: Add the GK enzyme to the wells containing the test compounds and reaction mixture. Initiate the reaction by adding a solution of glucose and ATP.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.[20]

  • Data Analysis: Calculate the fold activation for each concentration of the test compound relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.

Workflow for Glucokinase Activation Assay

GK_Activation_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis GK_Enzyme Prepare GK Enzyme Solution Start_Reaction Add GK Enzyme, Glucose, and ATP GK_Enzyme->Start_Reaction Test_Compounds Prepare Test Compound Dilutions Add_Components Add Reaction Mix and Compounds to Plate Test_Compounds->Add_Components Reaction_Mix Prepare Reaction Mix (Buffer, Enzyme Mix, Probe) Reaction_Mix->Add_Components Add_Components->Start_Reaction Incubate Incubate (30-60 min, 37°C, dark) Start_Reaction->Incubate Read_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Read_Fluorescence Calculate_Activation Calculate Fold Activation Read_Fluorescence->Calculate_Activation Determine_EC50 Determine EC50 Calculate_Activation->Determine_EC50

Caption: Workflow for the in vitro glucokinase fluorometric assay.

Signaling Pathway Context

The therapeutic rationale for targeting both GP and GK lies in their central roles in hepatic glucose metabolism, which is tightly regulated by hormones such as insulin and glucagon.

Simplified Glucose Homeostasis Pathway

Glucose_Homeostasis Insulin Insulin GK Glucokinase (GK) Insulin->GK Activates Glycogen_Synthase Glycogen Synthase Insulin->Glycogen_Synthase Activates GP Glycogen Phosphorylase (GP) Insulin->GP Inhibits Glucagon Glucagon Glucagon->GK Inhibits Glucagon->Glycogen_Synthase Inhibits Glucagon->GP Activates Blood_Glucose Blood Glucose GLUT2 GLUT2 Blood_Glucose->GLUT2 Uptake Hepatocyte Hepatocyte G6P Glucose-6-Phosphate GK->G6P Phosphorylation G6P->Blood_Glucose Release (via G6Pase) G6P->Glycogen_Synthase Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesis Glycogen->GP GP->G6P Breakdown

Caption: Simplified signaling pathway of glucose homeostasis in a hepatocyte.

Synthesis of 2,5-Difluoro-3-nitrobenzamide

A potential synthetic route to 2,5-Difluoro-3-nitrobenzamide can be adapted from methods used for similar fluorinated and nitrated benzoic acid derivatives. A plausible approach involves the nitration of 2,5-difluorobenzoic acid followed by amidation.

Proposed Synthetic Scheme

Synthesis Reactant 2,5-Difluorobenzoic Acid Intermediate 2,5-Difluoro-3-nitrobenzoic Acid Reactant->Intermediate HNO₃ / H₂SO₄ Product 2,5-Difluoro-3-nitrobenzamide Intermediate->Product 1. SOCl₂ 2. NH₄OH

Caption: Proposed synthesis of 2,5-Difluoro-3-nitrobenzamide.

A detailed synthetic protocol would require further optimization and characterization, but a general procedure based on established methodologies for related compounds is as follows:

  • Nitration: 2,5-Difluorobenzoic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C) to introduce the nitro group at the 3-position.

  • Activation: The resulting 2,5-difluoro-3-nitrobenzoic acid is then converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The crude acyl chloride is subsequently reacted with aqueous ammonia or ammonium hydroxide to form the final product, 2,5-Difluoro-3-nitrobenzamide. Purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking 2,5-Difluoro-3-nitrobenzamide against known inhibitors of Glycogen Phosphorylase and activators of Glucokinase. The provided experimental protocols offer a starting point for researchers to quantitatively assess the dual-action potential of this and other novel compounds. The established potency values of CP-91149, Dorzagliatin, and TTP399 serve as critical benchmarks for hit-to-lead optimization.

Future studies should focus on the in-house synthesis and purification of 2,5-Difluoro-3-nitrobenzamide, followed by its characterization using the described in vitro assays. Subsequent investigations could involve cell-based assays to assess its effects on glucose uptake and glycogen metabolism in relevant cell lines (e.g., HepG2). Promising candidates can then be advanced to in vivo studies in animal models of type 2 diabetes to evaluate their pharmacokinetic properties and overall efficacy in regulating blood glucose levels. The insights gained from such a structured benchmarking approach will be invaluable in the development of next-generation therapeutics for metabolic diseases.

References

  • Martin, W. H., Hoover, D. J., Armento, S. J., et al. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences, 95(4), 1776-1781. [Link]

  • JDRF. (2021, April 15). FDA Breakthrough Therapy Designation for TTP399. Retrieved February 6, 2026, from [Link]

  • D'Souza, K. M., & Norgren, J. (2020). TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes. Expert opinion on investigational drugs, 29(1), 1-5. [Link]

  • Li, M., et al. (2021). Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes, 70(7), 1533-1545. [Link]

  • Freeman, J., et al. (2019). Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator. Science Translational Medicine, 11(475), eaau3441. [Link]

  • Assay Genie. (n.d.). Glucokinase Activity Assay Kit (Fluorometric). Retrieved February 6, 2026, from [Link]

  • Bhasin, M. K., & Becker, P. M. (2023). Physiology, Glucose Metabolism. In StatPearls. StatPearls Publishing. [Link]

  • Matschinsky, F. M. (2009). The central role of glucokinase in glucose homeostasis: a perspective 50 years after demonstrating the presence of the enzyme in islets of Langerhans. Frontiers in physiology, 1, 148. [Link]

  • Martin, W. H., et al. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences of the United States of America, 95(4), 1776–1781. [Link]

  • Zhu, X., et al. (2018). Dorzagliatin (HMS5552), a Novel Dual Acting Glucokinase Activator, Improves Glycemic Control and Pancreatic β-cell Function in Patients with Type 2 Diabetes: A 28-day Treatment Study Using Biomarker-Guided Patient Selection. Diabetes, Obesity and Metabolism, 20(8), 2027-2035. [Link]

  • Bio-Techne. (n.d.). Glycogen Assay Kit (Colorimetric) NBP3-24501 Manual. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Dias, C., et al. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4598. [Link]

  • Printz, R. L., Granner, D. K., & Magnuson, M. A. (2009). Glucokinase, glucose homeostasis, and diabetes mellitus. Annual review of biochemistry, 78, 537-567. [Link]

  • Hua Medicine. (n.d.). Dorzagliatin. Retrieved February 6, 2026, from [Link]

  • The Open University. (n.d.). 4.1 Glucose metabolism. Retrieved February 6, 2026, from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved February 6, 2026, from [Link]

  • Wang, L., et al. (2024). Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study. Journal of Diabetes, 16(1), e13488. [Link]

  • vTv Therapeutics. (n.d.). TTP399. Retrieved February 6, 2026, from [Link]

  • News-Medical. (n.d.). Glucagon Signaling Pathway. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

Validation

Isomeric purity of 2,5-Difluoro-3-nitrobenzamide

Isomeric Purity of 2,5-Difluoro-3-nitrobenzamide: A Comparative Technical Guide In the synthesis of fluorinated benzamides—critical scaffolds for kinase inhibitors (e.g., TRK/ROS1 inhibitors) and antitubercular DprE1 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity of 2,5-Difluoro-3-nitrobenzamide: A Comparative Technical Guide

In the synthesis of fluorinated benzamides—critical scaffolds for kinase inhibitors (e.g., TRK/ROS1 inhibitors) and antitubercular DprE1 inhibitors—2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) represents a high-value intermediate. Its utility, however, is strictly governed by its isomeric purity.

The core challenge lies in the nitration of the 2,5-difluorobenzamide precursor. The directing effects of the fluorine atoms and the amide group create a competitive landscape where the 3-nitro (target) and 4-nitro (impurity) isomers are formed in close ratios. This guide objectively compares high-purity (>98% 3-isomer) grades against standard isomeric mixtures, demonstrating why the separation of the 4-nitro impurity is not merely a quality control step but a prerequisite for reproducible biological activity.

The Isomer Challenge: Synthesis & Regiochemistry

To understand the purity requirement, one must understand the origin of the impurity. The nitration of 2,5-difluorobenzamide is governed by conflicting directing groups:

  • Amide (-CONH₂): Meta-directing (deactivating). Directs to position 3 .[1][2][3]

  • Fluoro at C2: Ortho/Para-directing. Directs to 3 (ortho) and 5 (blocked).

  • Fluoro at C5: Ortho/Para-directing. Directs to 4 and 6 .

While the synergistic effects of the Amide and C2-Fluorine favor the 3-nitro position, the C5-Fluorine exerts a strong directing effect toward the 4-position , leading to significant formation of 2,5-difluoro-4-nitrobenzamide .

Visualization: Nitration Pathways & Impurity Formation

NitrationPathways Precursor 2,5-Difluorobenzamide (Starting Material) Nitration Nitration (HNO3 / H2SO4, <20°C) Precursor->Nitration Target TARGET: 3-Nitro Isomer (Major Product) Nitration->Target Directed by C1-Amide & C2-Fluoro Impurity IMPURITY: 4-Nitro Isomer (Competitive Side Product) Nitration->Impurity Directed by C5-Fluoro Downstream Reduction to Aniline (Active Pharmaceutical Ingredient) Target->Downstream Correct Binding Geometry Failure Off-Target Toxicity / Inactivity Impurity->Failure Steric Clash

Figure 1: Mechanistic pathway showing the competitive formation of the 4-nitro impurity driven by the C5-fluorine substituent.

Comparative Analysis: High-Purity vs. Standard Grade

The presence of the 4-nitro isomer is not benign. It possesses distinct physicochemical properties that complicate downstream processing and alter biological profiles.

FeatureHigh Purity (Target) Standard Grade (Mixture) Impact
Isomer Content >98% 3-Nitro~85% 3-Nitro / ~15% 4-Nitro15% yield loss in next step; potential for inseparable aniline isomers.
Solubility (MeOH) High HomogeneityVariableInconsistent crystallization kinetics during scale-up.
Reduction Product 3-Amino-2,5-difluorobenzamideMixture of 3-Amino and 4-AminoThe 4-amino impurity may act as a competitive inhibitor or false positive in kinase assays.
Melting Point Sharp (Distinct)Broad/Depressedunreliable identity verification.

Experimental Protocols

Protocol A: Purification via Recrystallization

Rationale: The 3-nitro and 4-nitro isomers exhibit differential solubility in ethanol/water mixtures due to the symmetry-breaking effect of the nitro group position relative to the amide hydrogen bond network.

  • Dissolution: Dissolve the crude nitration solid (containing both isomers) in boiling Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Reflux: Hold at reflux for 15 minutes to ensure complete dissolution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps the 4-nitro impurity.

  • Filtration: Filter the resulting needles. The 3-nitro isomer typically crystallizes first due to more favorable packing.

  • Wash: Wash the cake with cold Ethanol (0°C).

  • Validation: Analyze the wet cake via HPLC (Protocol B) before drying.

Protocol B: Analytical Validation (HPLC)

Rationale: A standard C18 column is sufficient, but pH control is critical to suppress the ionization of the amide/acid impurities and ensure sharp peak shapes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 60% B (Linear ramp)

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption).

  • Expected Result:

    • 3-Nitro Isomer (Target): Elutes ~8.5 min.

    • 4-Nitro Isomer (Impurity): Elutes ~9.2 min (typically more retained due to lower polarity/dipole moment vector cancellation).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Sample (Post-Synthesis) Prep Sample Prep Dissolve in 50:50 MeCN:Water Sample->Prep HPLC HPLC Injection C18 Column, 0.1% H3PO4 Prep->HPLC Decision Peak Integration Is 3-Nitro > 98%? HPLC->Decision Pass Release for Reduction (Next Step) Decision->Pass Yes Fail Reprocess (Recrystallize) Decision->Fail No Fail->Sample Recycle

Figure 2: Decision tree for analytical quality control ensuring only high-purity intermediates proceed to reduction.

Performance Impact: The Cost of Impurity

Using a standard grade (85:15 mixture) of 2,5-difluoro-3-nitrobenzamide has cascading negative effects on drug development:

  • Regioisomeric Scrambling in Cyclization: Many applications involve cyclizing the amide to form fused heterocycles (e.g., quinazolinones). The 4-nitro isomer will either fail to cyclize (steric hindrance) or form a "regio-isomer" of the final drug. Separation of these final drug isomers is often impossible by standard flash chromatography, requiring expensive preparative HPLC.

  • False Negatives in SAR: In Structure-Activity Relationship (SAR) studies, the 4-nitro derivative (or its amine reduction product) may bind to the target protein in a different orientation. If the impurity is potent, it generates false activity data; if antagonistic, it masks the true potency of the 3-nitro candidate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72207034: 2,5-Difluoro-3-nitrobenzaldehyde (Analogous Chemistry). Retrieved from [Link]

  • European Patent Office. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • SIELC Technologies. (2025). Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column (Methodology Proxy). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Difluoro-3-nitrobenzamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2,5-Difluoro-3-nitrobenzamide, a halogenated nitroaromatic compound, represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2,5-Difluoro-3-nitrobenzamide, a halogenated nitroaromatic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its structural motifs—fluorinated and nitrated benzene rings—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this and structurally similar compounds. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their groundbreaking work.

Understanding the Hazard: A Proactive Approach to Safety
The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is imperative to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense. The most effective safety measures involve eliminating the hazard or implementing engineering and administrative controls to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 2,5-Difluoro-3-nitrobenzamide Elimination Elimination (e.g., Use a less hazardous alternative) Substitution Substitution (e.g., Redesign the synthesis route) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core Personal Protective Equipment (PPE) for 2,5-Difluoro-3-nitrobenzamide

The following table summarizes the essential PPE for handling 2,5-Difluoro-3-nitrobenzamide, based on the hazards identified from analogous compounds.

Body PartPPE RecommendationRationale and Best Practices
Hands Double Gloving with Nitrile Gloves Prevents skin contact and absorption.[5] The outer glove should be removed and disposed of immediately after handling the compound or in case of a known spill. Change outer gloves every 30-60 minutes to mitigate the risk of permeation.[5] Powder-free gloves are recommended to avoid aerosolization of the compound.[5]
Eyes Chemical Splash Goggles Provides a seal around the eyes to protect against dust, splashes, and vapors.[3] Standard safety glasses with side shields do not offer sufficient protection.[6]
Face Face Shield (in addition to goggles) Recommended when there is a significant risk of splashes, such as during solution preparation or transfer of large quantities.
Body Long-sleeved Laboratory Coat Protects the skin and personal clothing from contamination. The lab coat should be buttoned completely.
Respiratory NIOSH-approved N95 Respirator or higher Essential when handling the solid compound outside of a ventilated enclosure to prevent inhalation of airborne particles.[6][7] For larger quantities or in situations with poor ventilation, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be considered.[7]
Feet Closed-toe Shoes Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Designated Area: All work with 2,5-Difluoro-3-nitrobenzamide should be conducted in a designated area within a certified chemical fume hood.[1][3]

  • Engineering Controls: Use a ventilated balance enclosure for weighing the solid compound to control airborne dust.

  • Donning PPE: Before entering the designated area, don the required PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield (if necessary), and outer gloves.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

Experimental Procedures:
  • Handling: Always handle the compound with caution, avoiding the creation of dust.[1][8] Use tools such as spatulas and weighing paper appropriate for handling solids.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Cross-Contamination: Be mindful of cross-contamination. Do not touch surfaces outside the fume hood with contaminated gloves.

Post-Experiment Procedures:
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed after leaving the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 2,5-Difluoro-3-nitrobenzamide and contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal protocols.[10]

Waste Segregation and Collection:
  • Halogenated Organic Waste: All solid waste contaminated with 2,5-Difluoro-3-nitrobenzamide (e.g., gloves, weighing paper, paper towels) and any unreacted compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[10]

  • Liquid Waste: Solutions containing 2,5-Difluoro-3-nitrobenzamide should be collected in a separate, clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[11]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedures:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[11]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12] Halogenated organic wastes are typically disposed of via high-temperature incineration.[10][13]

  • Never: Do not dispose of 2,5-Difluoro-3-nitrobenzamide or its solutions down the drain.[1][14]

By adhering to these comprehensive guidelines, researchers can confidently handle 2,5-Difluoro-3-nitrobenzamide and similar compounds, fostering a culture of safety and scientific excellence.

References

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Lehmann, J. (2002). Considerations for selecting personal protective equipment for hazardous materials decontamination. Disaster Management & Response, 21-5. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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